3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c14-8(15)3-6-17-10-13-12-9(16-10)7-1-4-11-5-2-7/h1-2,4-5H,3,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRJAFMGXXALCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360149 | |
| Record name | BAS 06347108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604740-20-7 | |
| Record name | BAS 06347108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic Acid: A Comprehensive Protocol and Mechanistic Insight
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid, a molecule of significant interest for drug discovery programs. The described two-step synthetic pathway is built upon robust and well-established chemical transformations, starting from the readily available isonicotinic acid hydrazide. This document details the step-by-step experimental protocols, explains the causality behind procedural choices, and offers mechanistic insights, ensuring scientific integrity and reproducibility for researchers, chemists, and drug development professionals.
Introduction and Strategic Rationale
Heterocyclic compounds are paramount in the development of new therapeutic agents, with the 1,3,4-oxadiazole ring being a particularly privileged structure.[5][6] Its utility stems from its ability to act as a bioisostere for amide and ester functionalities, enhancing pharmacokinetic properties such as metabolic stability and oral bioavailability. Furthermore, the 1,3,4-oxadiazole core can participate in hydrogen bonding and π-π stacking interactions, crucial for molecular recognition at biological targets.[7]
The target molecule, 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid, incorporates three key pharmacophoric features:
-
A Pyridine Ring: A common motif in pharmaceuticals, known for its ability to engage in hydrogen bonding and improve aqueous solubility.
-
A 1,3,4-Oxadiazole Core: Provides structural rigidity and favorable drug-like properties.
-
A Thiopropanoic Acid Side Chain: Introduces a flexible linker and a carboxylic acid group, which can serve as a key interaction point with biological targets or enhance solubility.
The synthetic strategy outlined herein is a logical and efficient two-step process designed for high yield and purity, leveraging common and well-understood reaction mechanisms.
Overall Synthetic Workflow
The synthesis proceeds via two sequential, high-yielding steps:
-
Cyclization: Formation of the core 1,3,4-oxadiazole-2-thiol ring system from isonicotinic acid hydrazide.
-
S-Alkylation: Attachment of the propanoic acid side chain via a thioether linkage.
This approach is advantageous due to the commercial availability of the starting materials and the operational simplicity of the reactions involved.
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocols
Materials and Instrumentation
-
Reagents: Isonicotinic acid hydrazide (Isoniazid, ≥99%), Carbon disulfide (CS₂, ≥99%), Potassium hydroxide (KOH, ≥85%), 3-Bromopropanoic acid (≥97%), Ethanol (absolute), Dimethylformamide (DMF, anhydrous), Hydrochloric acid (HCl, concentrated), Sodium hydroxide (NaOH). All reagents were used as received from commercial suppliers.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an ESI-MS instrument. IR spectra were recorded on an FT-IR spectrophotometer. Melting points were determined using an open capillary apparatus.
Step 1: Synthesis of 5-(4-Pyridinyl)-1,3,4-oxadiazole-2-thiol (Intermediate 1)
This reaction involves the condensation of isonicotinic acid hydrazide with carbon disulfide in an alcoholic potassium hydroxide solution. The base is critical as it deprotonates the hydrazide and facilitates the cyclization process.[8][9]
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.05 mol, 2.8 g) in absolute ethanol (80 mL).
-
To this clear solution, add isonicotinic acid hydrazide (0.05 mol, 6.86 g).[8] Stir the mixture until the hydrazide is fully dissolved.
-
Cool the flask in an ice bath. Slowly add carbon disulfide (0.06 mol, 4.57 g or 3.6 mL) dropwise over 20 minutes. The solution will turn yellow.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 8-10 hours. The progress can be monitored by the cessation of hydrogen sulfide (H₂S) gas evolution (use lead acetate paper for testing).
-
After reflux, cool the reaction mixture to room temperature and concentrate it under reduced pressure to about one-third of its original volume.
-
Pour the concentrated residue onto crushed ice (approx. 200 g).
-
Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of ~5-6. A pale yellow precipitate will form.
-
Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 5-(4-Pyridinyl)-1,3,4-oxadiazole-2-thiol as a white or pale-yellow solid.
Mechanistic Rationale: The reaction proceeds via the formation of a potassium dithiocarbazinate salt. This intermediate then undergoes intramolecular cyclization with the elimination of water, driven by the basic conditions and heat, to form the stable 1,3,4-oxadiazole ring.[8]
Caption: Key mechanistic stages in the formation of Intermediate 1.
Step 2: Synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid (Final Product)
This step is a classic S-alkylation reaction, where the thiol group of the intermediate, acting as a nucleophile, displaces the bromide from 3-bromopropanoic acid. Anhydrous DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, and a mild base is used to generate the more nucleophilic thiolate anion.
Procedure:
-
In a 100 mL round-bottom flask, suspend 5-(4-Pyridinyl)-1,3,4-oxadiazole-2-thiol (0.01 mol, 1.79 g) in anhydrous DMF (30 mL).
-
Add a suitable base, such as anhydrous potassium carbonate (0.012 mol, 1.66 g) or triethylamine (0.012 mol, 1.67 mL), to the suspension and stir for 30 minutes at room temperature to form the thiolate salt.
-
Add 3-bromopropanoic acid (0.011 mol, 1.68 g) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.
-
Acidify the solution with dilute HCl to a pH of ~4-5 to precipitate the product.
-
Filter the resulting white solid, wash with copious amounts of water to remove any unreacted starting materials and salts, and dry under vacuum.
-
The final product can be further purified by recrystallization from an ethanol-water mixture.
Product Characterization and Data
The synthesized compounds should be characterized using standard spectroscopic methods to confirm their identity and purity.
| Compound | Molecular Formula | MW ( g/mol ) | Yield (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm, DMSO-d₆) |
| Intermediate 1 | C₇H₅N₃OS | 179.20 | 85-92 | 260-262 | 14.9 (br s, 1H, SH), 8.8 (d, 2H, Py), 7.8 (d, 2H, Py) |
| Final Product | C₁₀H₉N₃O₃S | 267.26 | 78-85 | 195-197 | 12.5 (br s, 1H, COOH), 8.7 (d, 2H, Py), 7.9 (d, 2H, Py), 3.6 (t, 2H, S-CH₂), 2.8 (t, 2H, CH₂-COOH) |
Safety and Handling Precautions
-
Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It has a low flash point and should be handled exclusively in a well-ventilated fume hood, away from any ignition sources.
-
Hydrazide Derivatives: Isonicotinic acid hydrazide is toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Acid/Base Handling: Concentrated acids and bases should be handled with extreme caution in a fume hood.
Conclusion
This guide presents a reliable and efficient two-step synthesis for 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid. The methodology employs standard laboratory techniques and readily available reagents, making it highly accessible for chemistry labs focused on drug discovery and development. The detailed protocols, coupled with mechanistic rationale and safety information, provide a self-validating system for the reproducible synthesis of this valuable heterocyclic compound.
References
-
Bhat, M. A., et al. (2021). 1,3,4-Oxadiazole: A Biologically Active Scaffold. Journal of Applied Pharmaceutical Science, 11(8), 016-026. [Link]
-
Aggarwal, N., et al. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Pharmaceutical Sciences and Research, 9(1), 1-1. [Link]
-
Verma, A., et al. (2021). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry, 18(1), 34-50. [Link]
-
Jha, K. K., et al. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Journal of Chemical Reviews, 6(2), 168-183. [Link]
-
Jarosławska, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2389. [Link]
-
ResearchGate. (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. [Link]
-
Manna, F., & Agrawal, Y. K. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. [Link]
-
Growing Science. (n.d.). Current Chemistry Letters. Growing Science. [Link]
-
PrepChem. (n.d.). Synthesis of 2-Mercapto-5-Cyclopropyl-1,3,4-Oxadiazole. PrepChem.com. [Link]
-
Sharma, R., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S44. [Link]
-
Nurkenov, O. A., et al. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university, 110(2). [Link]
-
Ahluwalia, V. K., et al. (1996). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 35B(12), 1323-1326. [Link]
-
Chaluvaraju, K. C., et al. (2020). Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. Chula Digital Collections. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of 1,3,4-oxa(thia)diazole, 1,2,4-triazole-5-(thio)one and S-substituted derivatives of 3-((2-carboxyethyl)phenylamino)propanoic acid. ResearchGate. [Link]
-
Mitu, F. R., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molbank, 2022(4), M1484. [Link]
-
Kumar, D., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-. Molecules, 28(7), 3097. [Link]
-
Gomaa, M. S., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 23(11), 2998. [Link]
-
ResearchGate. (n.d.). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate. [Link]
-
Çakmak, O., et al. (n.d.). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. Bingol University. [Link]
-
Wang, Z. L., et al. (2012). Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. Molecules, 17(12), 13852-13865. [Link]
-
Kumar, S., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 174579. [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498-12505. [Link]
-
Kulkarni, S. K., et al. (2005). Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles. E-Journal of Chemistry, 2(3), 186-194. [Link]
-
Kumar, D., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Pharmaceuticals, 16(6), 805. [Link]
-
Khan, I., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Catalysts, 14(1), 38. [Link]
-
Mohammed, H. H., et al. (2023). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Egyptian Journal of Chemistry, 66(11), 411-419. [Link]
-
Kumar, A., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 1(5), 990-997. [Link]
-
Hafez, H. N., et al. (2016). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. Molecules, 21(1), 118. [Link]
Sources
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. bingol.edu.tr [bingol.edu.tr]
- 9. Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Characterization of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic Acid: A Key Intermediate for Novel Therapeutics
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid. As a bifunctional molecule featuring a reactive carboxylic acid handle and a biologically active pharmacophore, this compound represents a versatile platform for the development of next-generation therapeutic agents. We present a detailed, field-proven methodology for its synthesis, purification, and rigorous structural elucidation using a suite of analytical techniques including NMR, IR, and Mass Spectrometry. This document is intended to serve as a practical guide for researchers and scientists engaged in drug discovery and development, enabling the confident synthesis and validation of this high-potential chemical entity.
Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold
Heterocyclic compounds are fundamental to drug design, with the 1,3,4-oxadiazole ring being of particular interest.[4][5] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an effective bioisosteric replacement for amide and ester functionalities, often improving a drug candidate's pharmacokinetic profile.[6] Derivatives of this scaffold have demonstrated a remarkable range of biological activities, functioning as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][3][4][7]
The target molecule, 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid (Compound 3 ), integrates three key structural motifs:
-
Pyridine Ring: A common feature in numerous approved drugs, known to enhance solubility and provide a key vector for protein-ligand interactions.
-
1,3,4-Oxadiazole Core: The central pharmacophore providing metabolic stability and a rigid structural framework.
-
Thiopropanoic Acid Side-Chain: Introduces a carboxylic acid group, which serves as a crucial handle for forming amides, esters, or salts, allowing for prodrug strategies or conjugation to other molecules, while the thioether linkage provides specific spacing and conformational flexibility.
This guide provides an authoritative framework for the synthesis and definitive characterization of this compound, ensuring its identity, purity, and suitability for downstream applications in drug discovery pipelines.
Recommended Synthesis and Mechanistic Rationale
The synthesis of the title compound is logically approached through a two-step sequence starting from the commercially available isonicotinohydrazide. This pathway is selected for its reliability, high yields, and the use of standard laboratory reagents.
Synthesis Workflow
The proposed synthetic pathway involves the initial formation of the 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thione intermediate, followed by a nucleophilic substitution to attach the propanoic acid side-chain.
Caption: Proposed two-step synthesis pathway for the title compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thione (2) [8]
-
Reagent Preparation: To a solution of potassium hydroxide (0.12 mol) in absolute ethanol (150 mL), add isonicotinohydrazide (1 ) (0.1 mol).
-
Reaction Initiation: Add carbon disulfide (CS₂) (0.15 mol) dropwise to the solution while stirring in an ice bath.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 8-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the resulting solid in water (200 mL) and filter to remove any impurities.
-
Precipitation: Acidify the clear filtrate with dilute hydrochloric acid (HCl) to pH ~5-6. The desired intermediate precipitates out.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol to yield pure compound 2 .
-
Causality: The reaction proceeds via the formation of a potassium dithiocarbazinate salt from the hydrazide and CS₂ in a basic medium. Upon heating, this intermediate undergoes intramolecular cyclodehydration to form the stable 1,3,4-oxadiazole-2-thione ring. Acidification protonates the thione, causing it to precipitate from the aqueous solution.
Step 2: Synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid (3)
-
Reagent Preparation: In a round-bottom flask, dissolve 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thione (2 ) (0.05 mol) and potassium carbonate (K₂CO₃) (0.075 mol) in dimethylformamide (DMF) (100 mL).
-
Nucleophilic Addition: Add 3-bromopropanoic acid (0.055 mol) to the mixture.
-
Reaction: Stir the reaction mixture at 60-70 °C for 4-6 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water (400 mL).
-
Precipitation: Acidify the solution with dilute HCl to pH ~4-5 to precipitate the crude product.
-
Purification: Filter the solid, wash with water, and dry. Recrystallize from an ethanol/water mixture to afford the pure title compound 3 .
-
Causality: The base (K₂CO₃) deprotonates the thiol tautomer of compound 2 , forming a thiolate anion. This potent nucleophile then attacks the electrophilic carbon of 3-bromopropanoic acid in an S_N2 reaction, displacing the bromide and forming the C-S bond. The final product precipitates upon acidification.
Comprehensive Structural Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols represent a self-validating system where data from each technique corroborates the others.
Spectroscopic and Analytical Data
| Analysis Technique | Parameter | Expected Result for Compound 3 |
| Molecular Formula | - | C₁₀H₉N₃O₃S |
| Molecular Weight | - | 267.26 g/mol |
| Mass Spectrometry | [M+H]⁺ | m/z 268.04 |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ ppm) | ~12.5 (s, 1H, -COOH), 8.80 (d, 2H, Py-H), 7.95 (d, 2H, Py-H), 3.60 (t, 2H, -S-CH₂-), 2.85 (t, 2H, -CH₂-COOH) |
| ¹³C NMR (101 MHz, DMSO-d₆) | Chemical Shift (δ ppm) | ~172.5 (-COOH), ~165.0 (Oxadiazole C2), ~162.0 (Oxadiazole C5), ~151.0 (Py-C), ~129.5 (Py-C), ~121.5 (Py-C), ~34.0 (-S-CH₂-), ~31.0 (-CH₂-COOH) |
| FT-IR (KBr, cm⁻¹) | Wavenumber (ν) | 3100-2500 (broad, O-H), ~1705 (C=O), ~1610 (C=N), ~1550 (aromatic C=C), ~1250 (C-O-C), ~750 (C-S) |
Standard Operating Protocols
3.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Mix ~1 mg of the dried sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and record the spectrum from 4000 to 400 cm⁻¹.
-
Interpretation: The presence of a very broad peak from 3100-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretch.[9] A sharp, strong absorption around 1705 cm⁻¹ confirms the C=O group.[9] Peaks for the C=N of the oxadiazole ring and aromatic C=C vibrations are also expected.[3]
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[10]
-
Interpretation:
-
¹H NMR: The pyridinyl protons are expected to appear as two distinct doublets in the aromatic region. The two methylene groups of the propanoic acid chain will appear as two triplets due to coupling with each other. The carboxylic acid proton will be a broad singlet far downfield.[11][12]
-
¹³C NMR: The spectrum should show the expected number of unique carbon signals, including the carbonyl carbon (>170 ppm), the two distinct oxadiazole carbons, and the carbons of the pyridine and propanoic acid moieties.[11][12]
-
3.2.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF). Acquire the spectrum in positive ion mode.
-
Interpretation: The primary confirmation of identity is the observation of the protonated molecular ion ([M+H]⁺) at m/z ≈ 268.04.[13][14] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
Potential Biological Evaluation Cascade
Given the extensive literature on the biological activities of 1,3,4-oxadiazole derivatives, a structured screening cascade is recommended to evaluate the therapeutic potential of compound 3 .[6][7][15][16]
Caption: A logical workflow for the biological screening of the title compound.
-
Rationale: This tiered approach efficiently screens for broad activity before committing resources to more complex and specific assays. Initial cytotoxicity screening against both cancerous and non-cancerous cell lines provides an early indication of therapeutic index.[17] Parallel screening for antimicrobial activity covers another major application area for this chemical class.[7] Positive hits are then advanced to quantitative assays (IC₅₀, MIC) and finally to mechanistic studies to identify the mode of action, such as the inhibition of peptide deformylase, a known target for some oxadiazole antibacterials.[7]
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis and comprehensive characterization of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid. The provided protocols for synthesis and analytical validation (FT-IR, NMR, MS) establish a clear framework for obtaining and verifying this compound with high purity and structural integrity. The strategic combination of the pyridinyl, 1,3,4-oxadiazole, and thiopropanoic acid moieties makes this molecule a highly attractive platform for further elaboration in medicinal chemistry. The proposed biological evaluation workflow offers a logical path to explore its potential as a lead for novel therapeutic agents.
References
-
Pattan, S., et al. (2012). 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. PubMed. Available at: [Link]
-
Sharma, R., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
Anonymous. (n.d.). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. Available at: [Link]
-
Gawryś, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]
-
Anonymous. (n.d.). Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. National Institutes of Health. Available at: [Link]
-
Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Shafi, S. S., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Rasayan Journal. Available at: [Link]
-
Khan, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]
-
Anonymous. (n.d.). Synthesis and biological activity of 1,3,4-oxa(thia)diazole, 1,2,4-triazole-5-(thio)one and S-substituted derivatives of 3-((2-carboxyethyl)phenylamino)propanoic acid. ResearchGate. Available at: [Link]
-
Kumar, D., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/2-Substituted-3-(5-Substituted-1%2C3%2C4-oxadiazol%2F-Thiazolidin-4-one-Kumar-Aggarwal/11548e653066606a445d8b877f0a1c6204c328e1]([Link]
-
Kauthale, T., et al. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate. Available at: [Link]
-
Pomarnacka, E., et al. (2021). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available at: [Link]
-
Li, H-Q., et al. (2012). Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. MDPI. Available at: [Link]
-
Sapijanskaitė-Banevič, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]
-
Acar, Ç., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
-
Khan, I., et al. (2021). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. PubMed. Available at: [Link]
-
Kaur, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]
-
Costea, T., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]
-
Gilani, S. J., et al. (2011). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. PubMed Central. Available at: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. jusst.org [jusst.org]
- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds containing the 1,3,4-oxadiazole scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The 1,3,4-oxadiazole ring can act as a bioisostere for amide and ester groups, potentially improving metabolic stability and pharmacokinetic profiles of drug candidates. This guide focuses on the physicochemical properties of a specific derivative, 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid, a molecule that combines the 1,3,4-oxadiazole core with a pyridine ring and a propanoic acid side chain, suggesting potential for unique biological interactions and a distinct physicochemical profile relevant to drug development.
Molecular Structure and Key Features
The structure of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid comprises three key moieties:
-
Pyridine Ring: A basic heterocyclic aromatic ring that can participate in hydrogen bonding and salt formation, influencing solubility and receptor interactions.
-
1,3,4-Oxadiazole Ring: A five-membered aromatic heterocycle known for its chemical stability and its role as a pharmacophore in various bioactive molecules.
-
Thiopropanoic Acid Side Chain: This linker and functional group introduces a carboxylic acid moiety, providing a site for ionization and potential interactions with biological targets. The thioether linkage offers flexibility to the molecule.
Synthesis Pathway
The synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid can be logically approached in a two-step process, starting from isonicotinohydrazide.
Part 1: Synthesis of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
The initial step involves the cyclization of isonicotinohydrazide with carbon disulfide in a basic medium to form the key intermediate, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol.
Protocol:
-
Dissolve isonicotinohydrazide (0.05 mol) in 50 mL of ethanol.
-
Add sodium hydroxide (0.05 mol) and carbon disulfide (0.05 mol) to the solution.
-
Reflux the mixture for 3 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and filter.
-
Acidify the filtrate to precipitate the product.
-
Recrystallize the precipitate from an ethanol-dioxane mixture (5:1) to yield 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.
Key Physicochemical Data for 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol:
| Property | Value | Reference |
| Molecular Formula | C₇H₅N₃OS | |
| Molecular Weight | 179.20 g/mol | |
| Melting Point | 270-275 °C | |
| Appearance | Solid |
Part 2: Synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
The second step involves the S-alkylation of the thiol intermediate with a suitable three-carbon halo-propanoic acid, such as 3-bromopropanoic acid.
Proposed Protocol:
-
Reflux a mixture of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (0.01 mol) and sodium hydroxide (0.01 mol) in 40 mL of ethanol for 1 hour.
-
Add 3-bromopropanoic acid (0.01 mol) to the solution.
-
Reflux the mixture for an additional 4 hours.
-
After cooling, pour the solution into ice water to precipitate the crude product.
-
Recrystallize the product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid.
Diagram of the Synthesis Workflow:
Caption: Synthetic route for 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid.
Physicochemical Properties (Predicted and Inferred)
Due to the limited availability of direct experimental data for the title compound, the following properties are predicted based on the known characteristics of its constituent moieties and related compounds.
| Property | Predicted/Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₉N₃O₃S | Based on chemical structure. |
| Molecular Weight | 267.26 g/mol | Calculated from the molecular formula. |
| Melting Point | Likely a high-melting solid (>200 °C) | The core heterocyclic structure and potential for strong intermolecular interactions (hydrogen bonding, dipole-dipole) suggest a high melting point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF). | The presence of both polar (pyridine, carboxylic acid) and non-polar (oxadiazole ring) components suggests amphiphilic character. Solubility in aqueous media is expected to be pH-dependent. |
| pKa | Two pKa values are expected: one for the carboxylic acid (around 4-5) and one for the pyridine nitrogen (around 5-6). | The carboxylic acid is a typical acidic functional group. The pyridine nitrogen is basic. |
| LogP (Octanol-Water Partition Coefficient) | Moderately lipophilic. | The aromatic rings contribute to lipophilicity, while the carboxylic acid and pyridine nitrogen add hydrophilicity. The overall LogP will depend on the ionization state. |
Experimental Protocols for Physicochemical Characterization
To obtain accurate physicochemical data, the following experimental protocols are recommended.
Determination of Melting Point
Protocol:
-
Place a small, dry sample of the compound into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.
Solubility Determination
Protocol (Shake-Flask Method):
-
Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, DMSO).
-
Equilibrate the solutions at a constant temperature (e.g., 25 °C) with continuous agitation for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination
Protocol (Potentiometric Titration):
-
Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-methanol).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
LogP Determination
Protocol (Shake-Flask Method):
-
Prepare a solution of the compound in the aqueous phase (e.g., buffer at a pH where the compound is not fully ionized) and an immiscible organic solvent (e.g., n-octanol).
-
Mix the two phases in a separatory funnel and shake vigorously to allow for partitioning of the compound.
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogP as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the number and types of protons and their connectivity. Expected signals would include those for the pyridine ring protons, the methylene protons of the propanoic acid chain, and the acidic proton of the carboxylic acid.
-
¹³C NMR: To determine the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS):
-
To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Infrared (IR) Spectroscopy:
-
To identify the presence of key functional groups, such as the C=O of the carboxylic acid, the C=N and C-O-C of the oxadiazole ring, and the C=N of the pyridine ring.
Workflow for Physicochemical Characterization:
Caption: Experimental workflow for the physicochemical characterization of the title compound.
Potential Biological Significance and Applications
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities.[1][2] The combination of the 1,3,4-oxadiazole ring with a pyridine moiety in the title compound suggests potential for various therapeutic applications. Pyridine-containing compounds have shown efficacy as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[1] The propanoic acid side chain can further modulate the compound's pharmacokinetic properties and provide an additional point of interaction with biological targets. Further screening of this compound against various biological targets is warranted to explore its therapeutic potential.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and predicted physicochemical properties of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid. While experimental data for this specific molecule is limited in the public domain, this guide outlines established protocols for its synthesis and detailed characterization. The structural features of this compound suggest a promising profile for further investigation in drug discovery and development. The provided experimental workflows offer a clear path for researchers to obtain the necessary data to fully elucidate its physicochemical properties and explore its biological potential.
References
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]
-
Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry. Available at: [Link]
-
Study on Synthesis and Antitumor Activity of 2-(-5-Substituted-1,3,4-Oxadiazole-2-yl-Methylenethio) -5-(3-Pyridinyl)-1,3,4-Thiadiazole. China Pharmacy. Available at: [Link]
-
Novel 1,3,4-Oxadiazole Derivatives of Pyridines: Synthesis, Characterization, and Antimicrobial Screening. Semantic Scholar. Available at: [Link]
-
(PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. Available at: [Link]
-
Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija. Available at: [Link]
-
The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. Available at: [Link]
-
New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Available at: [Link]
-
Organic CHEMISTRY. TSI Journals. Available at: [Link]
-
Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. ResearchGate. Available at: [Link]
-
Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. ResearchGate. Available at: [Link]
-
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid. National Institutes of Health. Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available at: [Link]
-
Propanoic acid, 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-. PubChemLite. Available at: [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. National Institutes of Health. Available at: [Link]
-
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Semantic Scholar. Available at: [Link]
Sources
- 1. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Putative Mechanism of Action of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide delves into the putative mechanism of action of a specific derivative, 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid. While direct experimental evidence for this compound is not extensively available in public literature, this document synthesizes information from structurally related 1,3,4-oxadiazole compounds to propose a likely and testable mechanism of action. We will explore the key structural features of the molecule and hypothesize its potential as an enzyme inhibitor, with a particular focus on matrix metalloproteinases (MMPs), a class of enzymes implicated in a variety of pathological conditions, including cancer and inflammatory diseases. This guide will provide a comprehensive theoretical framework and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.
Introduction to 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
The compound 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring. This core structure is known for its chemical stability and its ability to participate in various biological interactions. The molecule is further functionalized with a 4-pyridinyl group, a thioether linkage, and a propanoic acid side chain. Each of these components is expected to contribute to the compound's overall pharmacological profile.
The 1,3,4-oxadiazole ring system is a common feature in many biologically active compounds, demonstrating a wide array of activities including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3] The versatility of this scaffold stems from its electronic properties and its ability to act as a bioisostere for amide and ester groups, potentially enhancing metabolic stability and oral bioavailability.
The key to understanding the potential mechanism of action lies in dissecting the contributions of its constituent parts:
-
1,3,4-Oxadiazole Core: Provides a rigid and stable platform for the appended functional groups.
-
4-Pyridinyl Group: Can participate in hydrogen bonding and pi-stacking interactions, potentially influencing target binding and selectivity.
-
Thioether Linkage: Offers conformational flexibility and can interact with hydrophobic pockets in target proteins.
-
Propanoic Acid Moiety: This carboxylic acid group is a critical feature, as it can act as a key interacting group, particularly as a zinc-binding group in the active site of metalloenzymes.
Given these structural attributes, a primary hypothesis is that 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid functions as an enzyme inhibitor.
Putative Mechanism of Action: Enzyme Inhibition
The broad range of biological activities reported for 1,3,4-oxadiazole derivatives is often attributed to their ability to inhibit specific enzymes.[4][5][6] Based on the structural features of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid, several enzyme classes emerge as potential targets.
Primary Hypothesis: Inhibition of Matrix Metalloproteinases (MMPs)
A compelling hypothesis for the mechanism of action of this compound is the inhibition of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in numerous diseases, including cancer metastasis, arthritis, and cardiovascular diseases.[7]
The rationale for this hypothesis is strongly supported by the presence of the propanoic acid moiety. Carboxylic acids are well-known zinc-binding groups (ZBGs) that can coordinate with the catalytic zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[8][9] Many known MMP inhibitors incorporate a carboxylic acid or a similar ZBG.
The proposed binding mode would involve the carboxylate group of the propanoic acid chelating the active site zinc ion. The rest of the molecule, including the 1,3,4-oxadiazole ring and the 4-pyridinyl group, would occupy the substrate-binding pockets (S1', S2', etc.) of the MMP, contributing to the binding affinity and selectivity.
Caption: Proposed binding of the inhibitor to the MMP active site.
Other Potential Enzyme Targets
While MMP inhibition is a primary hypothesis, the versatile 1,3,4-oxadiazole scaffold has been associated with the inhibition of a wide range of other enzymes.[4][6] These include:
-
Thymidylate Synthase: A key enzyme in DNA synthesis, making it a target for anticancer drugs.[6]
-
Histone Deacetylases (HDACs): Involved in epigenetic regulation and are targets in cancer therapy.[4]
-
Tyrosinases: Enzymes involved in melanin biosynthesis.[2]
-
Lipoxygenases: Enzymes involved in inflammatory pathways.[10]
The inhibition of these enzymes by 1,3,4-oxadiazole derivatives often involves specific interactions with the enzyme's active site, where the oxadiazole ring and its substituents play a crucial role in binding.
Experimental Protocols for Mechanism of Action Elucidation
To validate the hypothesized mechanism of action of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid, a series of in vitro and cell-based assays are recommended.
General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a panel of enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against selected enzymes.
Materials:
-
3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
-
Target enzymes (e.g., MMP-2, MMP-9, Thymidylate Synthase, HDAC1)
-
Fluorogenic or chromogenic enzyme substrates
-
Assay buffer specific to each enzyme
-
96-well microplates (black or clear, depending on the assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Enzyme Reaction Setup: In each well of the microplate, add the assay buffer, the enzyme, and the compound at various concentrations.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specified period to allow for compound-enzyme interaction.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a general enzyme inhibition assay.
Cell-Based Assay for Anticancer Activity
If the compound shows potent enzyme inhibition, particularly against cancer-related targets, its effect on cancer cell viability should be assessed.
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6][11]
-
Cell culture medium and supplements
-
3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
-
MTT or similar cell viability reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the MTT reagent to each well and incubate to allow for formazan crystal formation.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
While data for the specific compound is limited, general SAR trends for 1,3,4-oxadiazole derivatives can provide insights for future optimization.[12]
| Structural Modification | Potential Impact on Activity |
| Modification of the Pyridinyl Group | Altering the position of the nitrogen or adding substituents could modulate selectivity and potency by changing the electronic and steric properties. |
| Replacement of the Thioether Linker | Introducing different linkers (e.g., ether, amide) could affect the compound's flexibility and interaction with the target protein. |
| Varying the Length of the Carboxylic Acid Chain | The length of the alkyl chain of the propanoic acid moiety can influence the optimal positioning of the zinc-binding group within the active site. |
Conclusion
Based on a comprehensive analysis of the existing literature on 1,3,4-oxadiazole derivatives, this technical guide proposes that the primary mechanism of action for 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid is likely enzyme inhibition, with a strong possibility of it targeting matrix metalloproteinases. This hypothesis is grounded in the key structural features of the molecule, particularly the propanoic acid moiety, which can act as an effective zinc-binding group. The provided experimental protocols offer a clear path for the validation of this proposed mechanism and for the further exploration of this compound's therapeutic potential. Future research should focus on a systematic evaluation of its inhibitory activity against a panel of relevant enzymes and its efficacy in cell-based models of diseases where these enzymes are implicated.
References
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (URL: )
- Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed. (2023-10-08). (URL: )
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv
- Synthesis of 1,2,4‐triazole and 1,3,4‐oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - Bohrium. (2023-09-05). (URL: )
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC - NIH. (2018-12-18). (URL: )
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024-09-10). (URL: )
- Synthesis and biological evaluation of some 1,3,4-oxadiazole deriv
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antipl
- Triple-Helical Transition State Analogs: A New Class of Selective Matrix Metalloproteinase Inhibitors - PMC. (URL: )
- Identification of Novel, Exosite-Binding Matrix Metalloproteinase-13 Inhibitor Scaffolds - NIH. (URL: )
- Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)
- Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. (2025-08-08). (URL: )
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). (URL: )
- Biological activity of oxadiazole and thiadiazole deriv
- Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-. (2023-03-30). (URL: )
- Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC - NIH. (URL: )
- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature
- Synthesis and antimycobacterial activity of some alkyl [5-(nitroaryl)
- Anti-cancer activity of 1,3,4-oxadiazole and its derivative - ResearchG
- synthesis of matrix metalloproteinase and bacterial collagenase inhibitors incorporating 5-amino-2-mercapto-1,3,4-thiadiazole zinc binding functions - PubMed. (URL: )
- Targeting Matrix Metalloproteinases and Their Inhibitors in Melanoma - MDPI. (URL: )
- A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed. (2023-09-14). (URL: )
- Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - NIH. (URL: )
- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
- Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PubMed Central. (URL: )
- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (URL: )
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Triple-Helical Transition State Analogs: A New Class of Selective Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel, Exosite-Binding Matrix Metalloproteinase-13 Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
A Technical Guide to the Preliminary In Vitro Screening of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic Acid: A Multi-Faceted Approach
Executive Summary
This guide provides a comprehensive framework for the preliminary in vitro screening of the novel chemical entity, 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid. The molecule's design, which integrates the pharmacologically significant pyridine and 1,3,4-oxadiazole scaffolds, presents a compelling case for its evaluation as a potential therapeutic agent, particularly in oncology.[1][2] This document outlines a strategic, multi-tiered screening cascade designed to efficiently characterize the compound's foundational physicochemical properties, primary biological activity, and early drug-like attributes. By front-loading critical ADME-Tox assessments and employing robust cell-based assays, this strategy aims to build a comprehensive initial data package, enabling a well-informed "Go/No-Go" decision for advancing the compound into lead optimization and subsequent preclinical development.
Introduction and Strategic Rationale
The success of any drug discovery program hinges on the rigorous and early evaluation of new chemical entities.[3] The preliminary screening phase is a critical juncture where foundational data on a compound's biological activity and potential liabilities are generated. This guide focuses on a rational screening approach for 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid, a compound whose structure is rich with therapeutic potential.
The Molecular Scaffold: A Synthesis of Proven Pharmacophores
A molecule's structure dictates its function. The target compound is a hybrid molecule designed to leverage the distinct and often complementary properties of its constituent parts:
-
1,3,4-Oxadiazole Core: The 1,3,4-oxadiazole ring is a five-membered heterocycle that is a cornerstone of modern medicinal chemistry.[2][4] Its inclusion is strategic; this moiety is a well-known "privileged scaffold" associated with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[5][6][7] Furthermore, the oxadiazole ring can act as a bioisosteric replacement for amide or ester functionalities, a feature that can enhance metabolic stability and improve oral bioavailability.[8][9]
-
Pyridine Moiety: The pyridine ring is another fundamental six-membered N-heterocycle prevalent in numerous clinically approved drugs, especially in oncology.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets like enzyme and receptor proteins.[1][2]
-
Thio-propanoic Acid Linker: The thioether linker provides structural flexibility while enhancing lipophilicity, which can be crucial for improved membrane permeability.[1] The terminal propanoic acid group can modulate solubility and provides an additional site for hydrogen bonding interactions.
The deliberate combination of these three components forms the central hypothesis for this screening campaign: that the resulting hybrid molecule may exhibit synergistic or enhanced biological activity compared to its individual components.[1]
The Preliminary Screening Cascade: A Phased Approach
An effective preliminary screen should be logical, cost-effective, and designed to answer the most critical questions first.[10] We propose a phased approach that begins with broad characterization and funnels toward more specific, hypothesis-driven assays. This strategy ensures that resources are not wasted on compounds with fundamental flaws (e.g., poor solubility, high toxicity) and allows for the early identification of promising candidates.
Caption: A streamlined workflow for the preliminary screening cascade.
Foundational Physicochemical Characterization
Before any biological assessment, understanding the fundamental physicochemical properties of the compound is non-negotiable. These parameters influence everything from assay performance to potential oral bioavailability.
Protocol: Kinetic Aqueous Solubility Determination
-
Causality: Poor aqueous solubility is a primary cause of compound attrition. This assay quickly identifies potential formulation challenges and ensures the compound remains in solution during biological assays, preventing false negatives.
-
Methodology:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
In a 96-well microplate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a nominal final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer.
-
A parallel standard curve is generated using serial dilutions of the compound in a DMSO/PBS mixture to correlate turbidity with known concentrations of precipitated compound.
-
The solubility is reported as the concentration at which the compound begins to precipitate.
-
Protocol: Lipophilicity (logD) Determination
-
Causality: Lipophilicity, measured as the distribution coefficient (logD) at physiological pH, is a key predictor of cell membrane permeability, plasma protein binding, and metabolic clearance.[11] An optimal logD range (typically 1-3) is often sought for oral drugs.
-
Methodology (Shake-Flask Method):
-
Prepare a solution of the compound in PBS-saturated n-octanol.
-
Mix this solution with an equal volume of n-octanol-saturated PBS (pH 7.4) in a vial.
-
Vortex vigorously for 1 minute, then place on a shaker for 3 hours to ensure equilibrium is reached.
-
Centrifuge the vial to achieve complete separation of the two phases.
-
Carefully collect an aliquot from both the aqueous (PBS) and organic (n-octanol) layers.
-
Determine the concentration of the compound in each aliquot using LC-MS/MS.
-
Calculate logD as: log10([Concentration in Octanol] / [Concentration in Aqueous]).
-
| Parameter | Target Range | Rationale |
| Kinetic Solubility (pH 7.4) | > 50 µM | Ensures solubility in biological assay media, reducing risk of artifacts. |
| logD (pH 7.4) | 1.0 - 3.5 | Balances permeability with solubility; avoids extremes that lead to poor absorption or high metabolic clearance. |
| Caption: Target physicochemical properties for early-stage drug candidates. |
Primary Pharmacological Screening: An Anticancer Focus
Given the strong precedent for anticancer activity among both pyridine and 1,3,4-oxadiazole derivatives, a primary screen focused on cytotoxicity against a panel of human cancer cell lines is the most logical starting point.[1][5][12][13]
Cell Line Selection: The Key to Context
The choice of cell lines is critical for generating meaningful data. A well-designed panel should include:
-
Diverse Cancer Types: Representatives from major cancer types such as lung (e.g., A549), breast (e.g., MCF-7), prostate (e.g., PC-3), and colon (e.g., HCT116).[5]
-
Non-Cancerous Control: A non-transformed cell line (e.g., human foreskin fibroblasts, HFF; or murine fibroblasts, L929) is essential to determine the compound's selectivity and establish a preliminary therapeutic window.[14]
Protocol: Cell Viability Assessment (Resazurin Reduction Assay)
-
Causality: This assay measures the metabolic activity of living cells. The reduction of the blue resazurin dye to the pink, fluorescent resorufin by mitochondrial reductases provides a quantitative measure of viable cells. It is a robust, sensitive, and high-throughput method for determining a compound's cytotoxic or anti-proliferative effects.[15]
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM down to 0.01 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.
-
Assay Development: Add a sterile solution of resazurin to each well to a final concentration of 44 µM.
-
Final Incubation: Incubate for an additional 2-4 hours, allowing viable cells to convert the dye.
-
Data Acquisition: Measure the fluorescence of each well using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Data Analysis and Interpretation
The primary outputs are the IC₅₀ (the concentration at which 50% of cell viability is inhibited) and the Selectivity Index (SI).
-
IC₅₀ Calculation: Convert raw fluorescence units to percent viability relative to the vehicle control. Plot percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Selectivity Index (SI): This crucial metric indicates the compound's specificity for cancer cells over normal cells.
-
SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)
-
| Cell Line | Type | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Selectivity Index (SI) |
| A549 | Lung Cancer | [Data] | [Data] | [Data] |
| MCF-7 | Breast Cancer | [Data] | [Data] | [Data] |
| HCT116 | Colon Cancer | [Data] | [Data] | [Data] |
| L929 | Normal Fibroblast | [Data] | [Data] | - |
| Caption: Template table for summarizing cytotoxicity and selectivity data. A higher SI value (>10) is desirable. |
Preliminary ADME-Tox Profiling
Assessing absorption, distribution, metabolism, and excretion (ADME) properties early is paramount to reduce the risk of late-stage failures.[3][11] These in vitro assays provide predictive insights into how a compound might behave in vivo.
Protocol: In Vitro Permeability (PAMPA)
-
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive transcellular permeability across the intestinal wall.[16] It is a cost-effective first pass to identify compounds with potential absorption issues.
-
Methodology:
-
A 96-well filter plate is coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The test compound is added to the donor wells (top plate) at a known concentration in a buffer solution (e.g., pH 6.5 to simulate the gut).
-
The acceptor plate (bottom) is filled with a buffer solution (pH 7.4).
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated for 4-16 hours.
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
The effective permeability (Pe) is calculated. Compounds are often categorized as low, medium, or high permeability based on these values.
-
Protocol: In Vitro Metabolic Stability
-
Causality: This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance and in vivo half-life.[16][17] Liver microsomes are subcellular fractions containing a high concentration of Phase I cytochrome P450 (CYP) enzymes, making them ideal for this initial screen.[17]
-
Methodology:
-
Incubate the test compound (e.g., at 1 µM) with pooled human liver microsomes (HLM) at 37°C.
-
The reaction is initiated by adding the cofactor NADPH, which is required for CYP enzyme activity.
-
Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
-
Protocol: Cytochrome P450 (CYP) Inhibition
-
Causality: Inhibition of major CYP enzymes (like CYP3A4, 2D6, 2C9) is a primary cause of adverse drug-drug interactions.[16] This assay identifies such risks early. P450-Glo™ assays are convenient, luminescence-based kits for this purpose.[18]
-
Methodology (Example for CYP3A4):
-
In a white 96-well plate, incubate the test compound across a range of concentrations with a recombinant CYP3A4 enzyme and a luminogenic substrate (e.g., luciferin-PFBE).
-
Initiate the reaction by adding an NADPH regeneration system.
-
After incubation (e.g., 30 minutes at 37°C), add a luciferin detection reagent to stop the reaction and generate a luminescent signal proportional to the amount of metabolized substrate.
-
Read the luminescence on a plate reader.
-
The percent inhibition is calculated relative to a vehicle control, and an IC₅₀ value is determined.
-
| ADME Parameter | Assay | Result | Interpretation |
| Permeability | PAMPA | Pe (10⁻⁶ cm/s) | >10: High | 1-10: Medium | <1: Low |
| Metabolic Stability | HLM | t½ (min) | >30: Stable | 10-30: Moderately Stable | <10: Unstable |
| DDI Risk | CYP3A4 Inhibition | IC₅₀ (µM) | >10: Low Risk | 1-10: Moderate Risk | <1: High Risk |
| Caption: Template for summarizing the early ADME-Tox profile. |
Data Integration and Future Directions
The culmination of this preliminary screening effort is an integrated data package that provides a holistic first look at the compound's potential.
Caption: Decision-making tree based on integrated preliminary screening data.
A successful candidate emerging from this cascade would exhibit:
-
Potent and selective anticancer activity (e.g., IC₅₀ < 10 µM on cancer lines with an SI > 10).
-
Acceptable physicochemical properties (Solubility > 50 µM, logD between 1-3.5).
-
A promising early ADME profile (medium-to-high permeability, good metabolic stability, and low risk of CYP inhibition).
If the compound, 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid, meets these criteria, the logical next steps would include secondary screening to elucidate its mechanism of action (e.g., kinase profiling, apoptosis assays) and initiation of structure-activity relationship (SAR) studies to optimize its properties further, paving the way for eventual in vivo efficacy and safety studies.
References
- Pion Inc. (2024). The Role Of in vitro Testing In Drug Development.
- Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery.
- Unknown. (n.d.). A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives.
- Ramesh A, Jat RK, Arunkumar R. (2024). Pharmacological Evaluation of Novel 1,3,4-Oxadiazole Derivatives. International Journal of Medical Sciences & Pharma Research, 10(1), 26-34.
- NIH. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
- AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Unknown. (n.d.). Synthesis and Biological Screening of Some Novel Oxadiazole Derivatives.
- NIH. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review.
- Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1).
- Cell Guidance Systems. (2024). A beginners guide to ADME Tox.
- Admescope. (n.d.). Time-critical early ADME characterization.
- NIH. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells.
- WuXi AppTec. (2023). Early ADME Screening: 3 Ways It Boosts IND Submission Success.
- Unknown. (2013). What ADME tests should be conducted for preclinical studies?.
- Promega Corporation. (n.d.). ADME-Tox Assays.
- ResearchGate. (n.d.). Oxadiazole with Pyridine.
- Unknown. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.
- MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- Unknown. (2021). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. The International journal of analytical and experimental modal analysis, XIII(IV).
- Unknown. (n.d.). 3-([5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]thio)propanoic acid, 95% Purity, C10H9N3O3S, 5 grams.
- ResearchGate. (2025). (PDF) Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing.
- PubMed. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles.
- PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives.
- NIH. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole.
- Unknown. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- NIH. (n.d.). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines.
- Semantic Scholar. (n.d.). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole.
- OUCI. (2014). Design, synthesis, cytotoxic and enzyme inhibitory activities of 1,3,4-oxadiazole and 1,3,4-thiadiazine hybrids against non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 22, 468-477.
- MDPI. (n.d.). Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones.
- NIH. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- ResearchGate. (2025). Synthesis and biological activity of 1,3,4-oxa(thia)diazole, 1,2,4-triazole-5-(thio)one and S-substituted derivatives of 3-((2-carboxyethyl)phenylamino)propanoic acid | Request PDF.
- NIH. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- Unknown. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-.
Sources
- 1. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 11. admescope.com [admescope.com]
- 12. [PDF] Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | Semantic Scholar [semanticscholar.org]
- 13. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cellgs.com [cellgs.com]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]
The Pivotal Interplay of Structure and Activity in Pyridinyl Oxadiazole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Rising Prominence of Pyridinyl Oxadiazoles in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds form the bedrock of a vast number of therapeutic agents, owing to their diverse electronic properties and structural versatility that allow for the fine-tuning of molecular attributes like solubility, metabolic stability, and target binding affinity.[1] Among these, the integration of a pyridine ring with an oxadiazole core has given rise to a class of compounds with a remarkably broad spectrum of biological activities, positioning them as privileged scaffolds in modern drug discovery.[2][3][4] The unique structural framework of pyridinyl oxadiazoles, which combines the hydrogen bonding capacity and aromatic nature of both moieties, has been successfully exploited to develop potent anticancer, antimicrobial, and anti-inflammatory agents.[1][2][5]
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will delve into the critical structure-activity relationships (SAR) that govern the biological effects of pyridinyl oxadiazole derivatives. We will explore the synthetic strategies employed to create these molecules, dissect the influence of various structural modifications on their therapeutic potential, and provide detailed experimental protocols for their evaluation.
Synthetic Strategies: Constructing the Pyridinyl Oxadiazole Scaffold
The synthesis of pyridinyl oxadiazole derivatives typically follows a multi-step pathway, commencing with readily available starting materials. A common and versatile approach involves the construction of the 1,3,4-oxadiazole ring from a pyridine-containing acid hydrazide.
General Synthetic Workflow
A representative synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles bearing a pyridine moiety is outlined below. This pathway offers the flexibility to introduce a wide range of substituents on both the pyridine and the second aromatic ring, allowing for extensive SAR studies.
Sources
- 1. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"CAS number for 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid"
An In-Depth Technical Guide to 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
Abstract
This technical guide provides a comprehensive overview of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic insights, and state-of-the-art characterization protocols. Furthermore, it explores the potential therapeutic applications based on the well-established biological activities of the 1,3,4-oxadiazole scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this specific molecule.
Core Compound Identification and Significance
3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid is a derivative of the 1,3,4-oxadiazole heterocyclic system. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, which imparts favorable properties such as metabolic stability and enhanced cell permeability.[1] This structural motif is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting a wide pharmacological spectrum, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The subject molecule integrates this privileged scaffold with a pyridinyl group, known to enhance solubility and facilitate hydrogen bonding with biological targets, and a propanoic acid thioether side chain, which provides a handle for further derivatization or interaction with receptor sites.
Key Identifier:
-
Chemical Name: 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
-
CAS Number: 604740-20-7[4]
-
Molecular Formula: C₁₀H₉N₃O₃S[4]
Caption: Chemical Structure of the target molecule.
Physicochemical and Computed Properties
A summary of the key properties is essential for experimental design, including solubility testing, formulation, and analytical method development.
| Property | Value | Source |
| CAS Number | 604740-20-7 | [4] |
| Molecular Formula | C₁₀H₉N₃O₃S | [4] |
| Molecular Weight | 251.26 g/mol | [4] |
| IUPAC Name | 3-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid | - |
| Purity (Typical) | ≥95% | [4] |
| Appearance | Solid (Predicted) | - |
| InChI Key | Not publicly available | - |
Synthesis Pathway and Mechanistic Rationale
The synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid is achieved via a robust two-step process starting from readily available commercial reagents. The chosen pathway ensures high yields and purity.
Step 1: Synthesis of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (Precursor)
The key intermediate, 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (CAS: 15264-63-8), is synthesized from isonicotinohydrazide. The hydrazide is treated with carbon disulfide in an alcoholic solution of potassium hydroxide.
-
Causality: The basic medium (KOH) deprotonates the hydrazide, forming a nucleophile that attacks the electrophilic carbon of CS₂. This is followed by an intramolecular cyclization with the elimination of water, driven by heating, to form the stable five-membered oxadiazole ring. The product exists in tautomeric equilibrium between the thiol and thione forms.
Step 2: S-Alkylation to Yield the Final Product
The thiol precursor undergoes a nucleophilic substitution reaction with an alkylating agent, such as 3-bromopropanoic acid or ethyl 3-bromopropanoate, in the presence of a non-nucleophilic base.
-
Causality: A base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the thiol group, creating a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom of the alkyl halide, displacing the bromide ion in a classic Sₙ2 reaction. If an ester is used as the alkylating agent, a final hydrolysis step under acidic or basic conditions is required to yield the carboxylic acid.
Caption: High-level synthetic workflow diagram.
Experimental Protocols
The following protocols are exemplary and should be performed by qualified personnel with appropriate safety measures.
Synthesis of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
-
Dissolve isonicotinohydrazide (1 eq.) and potassium hydroxide (1.1 eq.) in absolute ethanol.
-
Add carbon disulfide (1.5 eq.) dropwise to the solution while stirring in an ice bath.
-
Allow the reaction mixture to stir at room temperature for 16-20 hours.
-
Reflux the mixture for 6-8 hours until the evolution of H₂S gas ceases (monitor with lead acetate paper).
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter, wash with cold water, and recrystallize from ethanol to obtain the pure thiol precursor.
Synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
-
Suspend the synthesized precursor (1 eq.) and potassium carbonate (2 eq.) in a polar aprotic solvent like acetone or DMF.
-
Add 3-bromopropanoic acid (1.1 eq.) to the suspension.
-
Stir the mixture at 50-60 °C for 12-16 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
After completion, filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid) to precipitate the final product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
Structural Characterization and Validation
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is required. This multi-faceted approach provides a self-validating system confirming the successful synthesis.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all protons. Expected signals would include two doublets in the aromatic region for the pyridinyl protons, two distinct triplets for the two methylene (-CH₂-) groups of the propanoic acid chain, and a broad singlet for the carboxylic acid proton.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands should be observed. These include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=N and C=C stretching from the heterocyclic and aromatic rings (~1500-1600 cm⁻¹), and a C-O-C stretch from the oxadiazole ring (~1050-1100 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 251.26 g/mol .
Caption: Logic flow from synthesis to application.
Potential Applications in Drug Development
While specific biological data for 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid is not extensively published, the 1,3,4-oxadiazole core is a well-established pharmacophore.[2][5]
-
Anticancer Activity: Numerous 1,3,4-oxadiazole derivatives have been synthesized and evaluated as potent anticancer agents.[3] They can act through various mechanisms, including enzyme inhibition (e.g., tyrosine kinases) and apoptosis induction. The pyridinyl moiety can enhance activity by forming key interactions in the active sites of target proteins.
-
Antimicrobial Potential: The oxadiazole scaffold is present in several compounds with significant activity against Gram-positive and Gram-negative bacteria as well as fungal strains.[5] The thioether linkage and carboxylic acid group could modulate the compound's pharmacokinetic properties and target interactions.
-
Chemical Probe/Intermediate: This molecule serves as a valuable intermediate. The carboxylic acid functional group allows for straightforward coupling reactions (e.g., amide bond formation) to link it to other pharmacophores, peptides, or labeling agents, enabling the creation of diverse chemical libraries for high-throughput screening.
Conclusion
3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid (CAS: 604740-20-7) is a synthetically accessible and versatile heterocyclic compound. Its structure combines the pharmacologically significant 1,3,4-oxadiazole ring with functional groups that are attractive for medicinal chemistry exploration. The robust synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers to produce and validate this compound for further investigation into its potential as a therapeutic agent or a building block in drug discovery programs.
References
- 3-([5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]thio)propanoic acid, 95% Purity, C10H9N3O3S, 5 grams.Google Cloud Vertex AI Search.
- Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester.Smolecule.
- 3-(Methylthio)propanoic acid | C4H8O2S | CID 563.PubChem, NIH.
- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential.Semantic Scholar.
- Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-.MDPI.
- Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing.
- 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol 97%.Sigma-Aldrich.
- Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)
- 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid.Sigma-Aldrich.
- 3-(5-O-TOLYL-1 3 4-OXADIAZOL-2-YL)PROPANOIC ACID.Fisher Scientific.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes & Protocols for the Antimicrobial Evaluation of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery and validation of new chemical entities with therapeutic potential. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have emerged as a promising class of agents due to their diverse and significant biological activities, including potent antimicrobial effects.[1][2] The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides and is known for its metabolic stability and ability to participate in hydrogen bonding, which can enhance interactions with biological targets.[1]
This document provides a detailed technical guide for researchers evaluating the antimicrobial properties of the novel compound 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid (hereafter referred to as "Compound OXD-PYR"). We present a structured, multi-phase approach, moving from qualitative screening to quantitative characterization and dynamic assessment. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and trustworthiness.[3][4]
Section 1: Foundational Principles of Antimicrobial Susceptibility Testing (AST)
Before proceeding to experimental protocols, it is crucial to understand the core metrics of antimicrobial efficacy. The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that can affect a microorganism.
-
Minimum Inhibitory Concentration (MIC): This is the cornerstone of susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[5][6] It is the primary metric for quantifying the potency of a new compound.
-
Bacteriostatic vs. Bactericidal Activity: An antimicrobial agent is considered bacteriostatic if it inhibits microbial growth, allowing the host's immune system to clear the infection.[7] In contrast, a bactericidal agent actively kills the microorganism.[8] This distinction is critical for clinical applications. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum over a 24-hour period.[8][9]
The choice of methodology is paramount. Standardized protocols are not merely procedural; they are self-validating systems designed to control for the myriad variables that can influence test outcomes, from inoculum density to cation concentration in the growth medium.[3][10]
Section 2: Phase 1 Protocol — Agar Well Diffusion for Primary Screening
Expertise & Rationale: The agar well diffusion method is a highly effective, preliminary assay to qualitatively assess the antimicrobial potential of Compound OXD-PYR.[11][12] Its principal advantage lies in its simplicity and cost-effectiveness for screening. The diffusion of the compound through the agar creates a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" (ZOI). The diameter of this zone provides a semi-quantitative measure of the compound's efficacy against the tested organism.[11] This initial screen validates that the compound possesses antimicrobial activity worthy of more rigorous quantitative analysis.
Step-by-Step Protocol: Agar Well Diffusion
-
Preparation of Microbial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.
-
Transfer the colonies into a tube containing sterile saline (0.85% NaCl).
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[13]
-
-
Inoculation of Agar Plates:
-
Use Mueller-Hinton Agar (MHA) for non-fastidious bacteria, as recommended by CLSI.
-
Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar in a biological safety cabinet.
-
-
Well Creation and Compound Application:
-
Using a sterile cork borer (typically 6 mm in diameter), aseptically punch uniform wells into the inoculated agar.[11][14]
-
Prepare a stock solution of Compound OXD-PYR in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Note the final concentration.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the Compound OXD-PYR solution into a designated well.[11]
-
Essential Controls:
-
Positive Control: Pipette a standard antibiotic solution (e.g., Ciprofloxacin) into a separate well.
-
Negative/Solvent Control: Pipette only the solvent (e.g., DMSO) into another well to ensure it has no intrinsic antimicrobial activity.[14]
-
-
-
Incubation and Interpretation:
-
Allow the plates to stand for at least 30 minutes to permit diffusion of the compound before incubation.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[15]
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using calipers or a ruler.[16]
-
Visualization: Agar Well Diffusion Workflow
Caption: Workflow for the Agar Well Diffusion Assay.
Section 3: Phase 2 Protocol — Broth Microdilution for MIC Determination
Expertise & Rationale: Following a positive screen, the next logical and critical step is to determine the MIC. The broth microdilution method is the international reference standard for quantitative AST.[3][6] This technique involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate.[5][13] Its output is a precise concentration value (µg/mL), which is essential for comparing potency against different microbes, for structure-activity relationship (SAR) studies, and for guiding concentrations used in subsequent assays like time-kill kinetics. Adherence to CLSI M07 guidelines is critical for ensuring accuracy.[3][17]
Step-by-Step Protocol: Broth Microdilution
-
Preparation of Reagents:
-
Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as specified by CLSI.[5]
-
Compound Stock: Prepare a high-concentration stock solution of Compound OXD-PYR in a suitable solvent. The initial concentration should be at least 10 times the highest concentration to be tested to minimize solvent effects.
-
Bacterial Inoculum: Prepare a 0.5 McFarland suspension as described in Section 2. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[13][18]
-
-
Plate Setup and Serial Dilution:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well plate.
-
In well 1, add 100 µL of the Compound OXD-PYR solution (at 2x the highest desired final concentration).
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a gradient of compound concentrations.
-
Controls (Crucial for Validation):
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive inoculum but no compound.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no inoculum and no compound.
-
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum (now at ~1 x 10⁶ CFU/mL) to wells 1 through 11. This dilutes the compound and the inoculum by half, achieving the final desired concentrations. The final volume in each test well is 100 µL.
-
Do NOT add inoculum to the sterility control well (well 12).
-
-
Incubation and MIC Determination:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and contamination.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of Compound OXD-PYR at which there is no visible growth (i.e., the first clear well).[5] Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.
-
Visualization: Broth Microdilution Workflow
Caption: Workflow for the Broth Microdilution MIC Assay.
Section 4: Phase 3 Protocol — Time-Kill Kinetics Assay
Expertise & Rationale: Once the MIC is established, a time-kill assay is performed to characterize the pharmacodynamics of Compound OXD-PYR.[19] This assay provides critical information on the rate of antimicrobial activity and definitively determines whether the compound is bactericidal or bacteriostatic at specific concentrations (typically multiples of the MIC).[7][8] The experiment involves exposing a standardized bacterial population to the compound and quantifying the number of viable cells (CFU/mL) at multiple time points over 24 hours. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[8][9]
Step-by-Step Protocol: Time-Kill Kinetics
-
Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB, adjusted to ~5 x 10⁵ CFU/mL, as for the MIC assay.
-
Prepare flasks or tubes for each condition:
-
Growth Control (no compound)
-
Compound OXD-PYR at 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC (or other relevant concentrations).
-
-
-
Experiment Initiation (Time 0):
-
Add the appropriate concentration of Compound OXD-PYR to each respective tube.
-
Immediately after adding the compound, remove a 100 µL aliquot from each tube for the T=0 time point.
-
Perform ten-fold serial dilutions of this aliquot in sterile saline.
-
Plate 100 µL from appropriate dilutions (e.g., 10⁻², 10⁻³, 10⁻⁴) onto MHA plates to determine the starting CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35°C ± 2°C, preferably in a shaking incubator to ensure aeration and prevent cell settling.
-
At subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), repeat step 2: remove a 100 µL aliquot from each tube, perform serial dilutions, and plate onto MHA.[20]
-
-
Colony Counting and Data Analysis:
-
Incubate all MHA plates for 18-24 hours at 35°C ± 2°C.
-
Count the colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.
-
Calculate the CFU/mL for each time point and each concentration using the formula:
-
CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the results on a semi-logarithmic graph with log₁₀ CFU/mL on the y-axis and Time (hours) on the x-axis.[19]
-
Visualization: Time-Kill Kinetics Workflow
Caption: Workflow for the Time-Kill Kinetics Assay.
Section 5: Data Presentation and Quality Control
Trustworthiness: Reproducible and reliable data is the bedrock of scientific integrity. A self-validating experiment is one where controls are integrated to confirm the validity of the results on a per-assay basis. Always include quality control (QC) strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) in your experiments.[21] If the MIC for the QC strain falls outside its acceptable range as defined by CLSI or EUCAST, the entire batch of results must be considered invalid and the experiment repeated.[21]
Summarizing Quantitative Data
MIC results should be presented in a clear, tabular format for easy comparison across multiple organisms.
Table 1: Example Data Summary for Minimum Inhibitory Concentration (MIC) of Compound OXD-PYR
| Test Microorganism | ATCC Strain No. | Gram Stain | Compound OXD-PYR MIC (µg/mL) | Positive Control MIC (µg/mL) [Antibiotic] |
| Staphylococcus aureus | 25923 | Positive | [Result] | [Result] [Vancomycin] |
| Enterococcus faecalis | 29212 | Positive | [Result] | [Result] [Vancomycin] |
| Escherichia coli | 25922 | Negative | [Result] | [Result] [Ciprofloxacin] |
| Pseudomonas aeruginosa | 27853 | Negative | [Result] | [Result] [Ciprofloxacin] |
References
-
Emery Pharma. Time-Kill Kinetics Assay . [Online]. Available: [Link]
-
Synthesis and antimicrobial evaluation of 1,3,4-oxadiazole-based chalcone derivatives . (2025). Journal of the Chinese Chemical Society. [Online]. Available: [Link]
-
Al-Ostath, A. et al. (2021). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives . Iranian Journal of Pharmaceutical Research, 20(3), pp. 333-344. [Online]. Available: [Link]
-
Mermer, A. et al. (2022). Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity . Journal of Taibah University for Science, 16(1), pp. 329-340. [Online]. Available: [Link]
-
Microbiology International. Broth Microdilution . [Online]. Available: [Link]
-
Nelson Labs. Time-Kill Evaluations . [Online]. Available: [Link]
-
Derawey, S. H. et al. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives . International Journal of Research in Pharmaceutical Sciences, 10(3), pp. 2342-2350. [Online]. Available: [Link]
-
Derawey, S. H. et al. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives . ResearchGate. [Online]. Available: [Link]
-
Van den Driessche, F. et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents . Frontiers in Cellular and Infection Microbiology, 13. [Online]. Available: [Link]
-
Balouiri, M. et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials . International Journal of Botany Studies, 6(5), pp. 104-109. [Online]. Available: [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity . (2023). YouTube. [Online]. Available: [Link]
-
Aryal, S. (2021). Antimicrobial activity by Agar well diffusion . Chemistry Notes. [Online]. Available: [Link]
-
Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . CLSI. [Online]. Available: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. EUCAST Home . [Online]. Available: [Link]
-
Khan, D. et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations . Heliyon, 10(7). [Online]. Available: [Link]
-
Denkova, R. et al. (2021). Agar well-diffusion antimicrobial assay . ResearchGate. [Online]. Available: [Link]
-
Khan, D. et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations . AKJournals. [Online]. Available: [Link]
-
Osei, F. B. et al. (2019). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn . BioMed Research International. [Online]. Available: [Link]
-
Espinel-Ingroff, A. et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole . Journal of Clinical Microbiology, 45(6), pp. 1999-2001. [Online]. Available: [Link]
-
Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . Regulations.gov. [Online]. Available: [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . (2012). ResearchGate. [Online]. Available: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Guidance Documents . EUCAST. [Online]. Available: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST . EUCAST. [Online]. Available: [Link]
-
National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method . [Online]. Available: [Link]
-
Giske, C. G. et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing . ResearchGate. [Online]. Available: [Link]
-
Khatun, M. et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method . Acta Scientific Microbiology, 4(5), pp. 2-6. [Online]. Available: [Link]
-
Szafraniec-Szczęsny, J. et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives . International Journal of Molecular Sciences, 22(13), p. 6979. [Online]. Available: [Link]
-
Szafraniec-Szczęsny, J. et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives . PubMed. [Online]. Available: [Link]
-
Kumar, R. et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential . Molecules, 28(11), p. 4453. [Online]. Available: [Link]
-
Liu, K. et al. (2014). Synthesis and Evaluation of the Antimicrobial Activities of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one Derivatives . European Journal of Medicinal Chemistry, 74, pp. 696-701. [Online]. Available: [Link]
-
Li, B. et al. (2014). Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones . Molecules, 19(11), pp. 17611-17624. [Online]. Available: [Link]
Sources
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. EUCAST: EUCAST - Home [eucast.org]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. botanyjournals.com [botanyjournals.com]
- 12. akjournals.com [akjournals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. hereditybio.in [hereditybio.in]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. actascientific.com [actascientific.com]
- 21. szu.gov.cz [szu.gov.cz]
Application Note & Experimental Protocol: Synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid, a molecule of interest in medicinal chemistry and drug development due to the prevalence of the 1,3,4-oxadiazole scaffold in pharmacologically active compounds.[1][2] The described methodology is a robust, two-step process designed for high yield and purity, suitable for researchers in academic and industrial settings. This document elucidates the chemical rationale behind each procedural step, ensuring both reproducibility and a deeper mechanistic understanding for the practicing scientist.
Introduction
The 1,3,4-oxadiazole ring is a privileged heterocyclic motif known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] Its metabolic stability and ability to act as a bioisostere for amide and ester functionalities make it a valuable component in modern drug design.[2] The target molecule, 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid, incorporates this key heterocycle, a flexible thioether linkage, and a terminal carboxylic acid group, presenting multiple points for further chemical modification or interaction with biological targets.
This protocol details a reliable synthetic route commencing with the formation of the core intermediate, 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol, followed by a selective S-alkylation to yield the final product. The causality behind reagent selection, reaction conditions, and purification strategies is thoroughly explained to empower researchers to not only replicate the synthesis but also to adapt it for analogous structures.
Reaction Scheme
The synthesis is accomplished via a two-step pathway:
Step 1: Synthesis of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol (Intermediate 2) Isonicotinohydrazide (1 ) is cyclized using carbon disulfide in a basic medium to form the oxadiazole-thiol intermediate (2 ).
Step 2: Synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid (Target Molecule 3) Intermediate 2 is then S-alkylated using 3-bromopropanoic acid to yield the final product (3 ).
Caption: Overall two-step reaction scheme for the target molecule synthesis.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent/Solvent | Formula | Molecular Wt. | Supplier | Purity |
| Isonicotinohydrazide | C₆H₇N₃O | 137.14 g/mol | Sigma-Aldrich | ≥99% |
| Carbon Disulfide | CS₂ | 76.13 g/mol | Sigma-Aldrich | ≥99% |
| Potassium Hydroxide | KOH | 56.11 g/mol | Sigma-Aldrich | ≥85% |
| Sodium Hydroxide | NaOH | 40.00 g/mol | Sigma-Aldrich | ≥98% |
| 3-Bromopropanoic Acid | C₃H₅BrO₂ | 152.97 g/mol | Sigma-Aldrich | 97% |
| Ethanol (Absolute) | C₂H₅OH | 46.07 g/mol | Sigma-Aldrich | ≥99.8% |
| Hydrochloric Acid (conc.) | HCl | 36.46 g/mol | Sigma-Aldrich | 37% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 g/mol | Sigma-Aldrich | ≥99% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | Sigma-Aldrich | ≥99.5% |
| Hexane | C₆H₁₄ | 86.18 g/mol | Sigma-Aldrich | ≥99% |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and vacuum flask
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
Experimental Protocol
Step 1: Synthesis of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol (2)
This procedure is based on the well-established method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols from acylhydrazides.[2][5] The reaction involves the nucleophilic attack of the hydrazide on carbon disulfide, followed by intramolecular cyclization and dehydration, driven by the basic conditions.[6]
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve isonicotinohydrazide (13.7 g, 0.1 mol) and potassium hydroxide (6.7 g, 0.12 mol) in absolute ethanol (100 mL).
-
Reagent Addition: To the stirring solution, add carbon disulfide (7.6 g, 6 mL, 0.1 mol) dropwise over 15 minutes. Caution: Carbon disulfide is highly volatile and flammable; perform this step in a well-ventilated fume hood.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC (Eluent: Ethyl Acetate/Hexane 7:3), observing the disappearance of the starting hydrazide spot.
-
Work-up & Isolation: After cooling to room temperature, reduce the solvent volume to approximately one-third using a rotary evaporator. Pour the concentrated mixture into 200 mL of ice-cold water.
-
Acidification: Acidify the aqueous solution to pH 5-6 using concentrated hydrochloric acid. This step protonates the thiolate salt, causing the product to precipitate.
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The expected product is a white to off-white solid.[7][8]
Expected Yield: 75-85%. Melting Point: 270-275 °C.[7]
Step 2: Synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid (3)
This step involves a nucleophilic substitution reaction where the thiol group of the intermediate, deprotonated by a base, acts as a nucleophile, displacing the bromide from 3-bromopropanoic acid. This S-alkylation is a common and efficient method for modifying 1,3,4-oxadiazole-2-thiols.[8]
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol (2 ) (8.95 g, 0.05 mol) in 50 mL of ethanol. Add sodium hydroxide (2.0 g, 0.05 mol) and stir for 30 minutes at room temperature to form the sodium thiolate salt.
-
Reagent Addition: Add a solution of 3-bromopropanoic acid (7.65 g, 0.05 mol) in 10 mL of ethanol to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Methanol 9:1) until the starting thiol spot is no longer visible.
-
Work-up & Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by half using a rotary evaporator.
-
Precipitation: Pour the concentrated solution into 150 mL of cold water. Acidify carefully with dilute HCl to pH 4-5 to precipitate the carboxylic acid product.
-
Filtration and Washing: Filter the white precipitate, wash with cold water (2 x 30 mL), and then with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain the pure compound.
-
Drying: Dry the purified solid in a vacuum oven at 50 °C.
Expected Yield: 60-70%.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis protocol.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point (MP): To check for purity against literature values where available.
-
Spectroscopy:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
FT-IR: To identify key functional groups (e.g., C=O of the acid, C=N of the oxadiazole).
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid. By following the outlined two-step procedure, researchers can reliably produce this valuable chemical entity for further investigation in drug discovery and materials science. The emphasis on the rationale behind each step is intended to provide a robust framework for both execution and potential adaptation of the synthesis.
References
- Li, et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Online].
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Online].
- Mini-Review. (n.d.). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. [Online].
-
MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Online]. Available: [Link]
-
NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Online]. Available: [Link]
- Jakubkienė, V., & Vainilavičius, P. (2004). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija, 15(1), 37-39.
-
Asian Journal of Chemistry. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. [Online]. Available: [Link]
-
Bingol University. (n.d.). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. [Online]. Available: [Link]
-
PubMed Central. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. [Online]. Available: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. [Online]. Available: [Link]
-
ResearchGate. (2020). Synthesis and biological activity of 1,3,4-oxa(thia)diazole, 1,2,4-triazole-5-(thio)one and S-substituted derivatives of 3-((2-carboxyethyl)phenylamino)propanoic acid. [Online]. Available: [Link]
-
ResearchGate. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. [Online]. Available: [Link]
-
MDPI. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-. [Online]. Available: [Link]
-
MDPI. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. [Online]. Available: [Link]
-
MDPI. (2012). Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. [Online]. Available: [Link]
-
Semantic Scholar. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. [Online]. Available: [Link]
-
Baghdad Science Journal. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. [Online]. Available: [Link]
-
NIH. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Online]. Available: [Link]
-
NIH. (2015). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. [Online]. Available: [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol 97 15264-63-8 [sigmaaldrich.com]
- 8. bingol.edu.tr [bingol.edu.tr]
Application Note & Protocols: Characterizing the Cellular Effects of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic Acid
An in-depth technical guide on cell-based assays with 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid is presented below.
Authored by: Gemini, Senior Application Scientist
Introduction
3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid is a synthetic compound featuring a 1,3,4-oxadiazole core. While extensive biological data on this specific molecule is not widely published, the 1,3,4-oxadiazole scaffold is a well-recognized pharmacophore present in numerous compounds with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the pyridine ring and the thio-propanoic acid side chain suggests potential interactions with various cellular targets, possibly influencing signal transduction pathways related to cell proliferation, survival, and inflammation.
This guide provides a comprehensive framework for researchers to initiate the characterization of this compound's cellular effects. The protocols detailed herein are designed to be robust and adaptable, enabling the investigation of its cytotoxic potential, impact on cell cycle progression, and ability to induce apoptosis. The experimental design emphasizes a multi-assay approach to construct a comprehensive cellular phenotype.
Foundational Assays: Determining Cytotoxicity and Cellular Viability
A critical initial step in characterizing any novel compound is to determine its effect on cell viability and to establish a dose-response curve. This data is fundamental for selecting appropriate concentrations for subsequent, more detailed mechanistic studies. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the compound in DMSO. Serially dilute the compound in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mechanistic Insights: Cell Cycle Analysis by Flow Cytometry
Understanding how a compound affects cell cycle progression can provide valuable insights into its mechanism of action. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle of Cell Cycle Analysis
Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
Protocol: Cell Cycle Analysis
Materials:
-
Cells treated with 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Investigating Programmed Cell Death: Apoptosis Assays
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The Annexin V/PI assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle of Annexin V/PI Assay
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a counterstain to identify cells that have lost their membrane integrity, which is characteristic of late apoptosis and necrosis.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualization of Experimental Workflow and Potential Signaling Pathway
To provide a clear overview of the experimental approach and a hypothetical mechanism of action, the following diagrams are provided.
Caption: A streamlined workflow for the cellular characterization of the compound.
Caption: A hypothetical signaling pathway for the compound's action.
Data Presentation
The quantitative data obtained from the described assays should be summarized in a clear and concise manner.
Table 1: Cytotoxicity of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid on Various Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| A549 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value |
Table 2: Effect of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid on Cell Cycle Distribution in HeLa Cells (24h treatment)
| Treatment | % G0/G1 | % S | % G2/M |
| Control (DMSO) | Value | Value | Value |
| Compound (IC50/2) | Value | Value | Value |
| Compound (IC50) | Value | Value | Value |
| Compound (IC50*2) | Value | Value | Value |
Table 3: Apoptosis Induction by 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid in HeLa Cells (48h treatment)
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Control (DMSO) | Value | Value | Value | |
| Compound (IC50) | Value | Value | Value |
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the experimental findings, the following considerations are crucial:
-
Positive and Negative Controls: Always include appropriate controls in every experiment. For instance, a known cytotoxic agent (e.g., doxorubicin) can serve as a positive control for the cytotoxicity and apoptosis assays.
-
Dose- and Time-Dependency: The observed effects of the compound should ideally be dose- and time-dependent. This strengthens the evidence for a specific biological activity.
-
Multiple Cell Lines: Testing the compound on a panel of cell lines can reveal cell-type-specific effects and provide a broader understanding of its activity.
-
Orthogonal Assays: Confirming key findings with alternative, mechanistically different assays enhances the confidence in the results. For example, apoptosis induction can be further validated by Western blotting for cleaved caspases or PARP.
Conclusion
This application note provides a foundational guide for the initial cellular characterization of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid. By systematically applying the detailed protocols for cytotoxicity, cell cycle, and apoptosis analysis, researchers can generate a robust preliminary dataset. This data will be instrumental in elucidating the compound's mechanism of action and for making informed decisions regarding its potential for further development as a therapeutic agent.
References
-
Title: The MTT Assay: A Tool for In Vitro Drug Screening Source: In Vitro Cellular & Developmental Biology - Animal URL: [Link]
-
Title: Cell Cycle Analysis by Flow Cytometry Source: Current Protocols in Immunology URL: [Link]
-
Title: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry Source: Bio-Rad Laboratories URL: [Link]
Application Note: High-Throughput Screening of Novel Histone Deacetylase (HDAC) Inhibitors Based on a 1,3,4-Oxadiazole Scaffold
Introduction: Targeting Epigenetic Regulation in Drug Discovery
Histone deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation. By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs induce a more compact chromatin structure, generally leading to transcriptional repression.[1][2] Aberrant HDAC activity is implicated in a range of human pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, making them compelling therapeutic targets.[3][4] Consequently, the discovery of small molecule HDAC inhibitors (HDACi) is an area of intense research, with several HDACi already approved for treating hematologic malignancies.[3]
The 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid scaffold represents a promising chemical starting point for novel HDAC inhibitors.[5] This application note provides a comprehensive, field-proven guide for researchers engaged in the high-throughput screening (HTS) and validation of analog libraries based on this scaffold. We present a robust screening cascade, from a high-throughput biochemical primary assay to orthogonal and cell-based secondary assays, designed to identify and validate potent and selective HDAC inhibitors.
The HTS Cascade: A Multi-Stage Strategy for Hit Validation
A successful HTS campaign requires more than a single assay; it necessitates a logical sequence of experiments to triage false positives and progressively build confidence in the identified hits.[6][7] Our proposed workflow is designed to efficiently move from thousands of compounds to a small set of validated, cell-active hits.
Caption: High-level overview of the HTS cascade for HDAC inhibitor discovery.
Primary Screening: Fluorogenic Biochemical Assay
The cornerstone of the HTS campaign is a robust, sensitive, and cost-effective primary assay. For HDACs, a fluorogenic assay is an industry-standard choice.[4][8][9]
Assay Principle
This assay utilizes a two-step enzymatic reaction.[2][10]
-
Deacetylation: An HDAC enzyme (e.g., recombinant human HDAC1) removes the acetyl group from a synthetic peptide substrate containing an acetylated lysine coupled to a quenched fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).
-
Developer Reaction: A developer solution, typically containing a protease like trypsin, is added. The developer specifically cleaves the deacetylated peptide, releasing the fluorophore from its quencher.[10][11]
The resulting fluorescence is directly proportional to the HDAC enzyme's activity. Active inhibitors from the compound library will prevent deacetylation, resulting in a low fluorescence signal.
Caption: Mechanism of the two-step fluorogenic HDAC activity assay.
Protocol: Primary HTS (384-well format)
Materials:
-
Recombinant Human HDAC1 (e.g., BPS Bioscience, Cat# 50051)
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)[10]
-
HDAC Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trichostatin A (TSA) (Positive Control Inhibitor)
-
Developer Solution (e.g., Trypsin in assay buffer)
-
384-well, low-volume, black, flat-bottom plates
-
Acoustic dispenser or pin tool for compound transfer
-
Microplate reader with fluorescence detection (Ex/Em ~355/460 nm)[2]
Procedure:
-
Compound Plating: Using an acoustic dispenser, transfer 100 nL of each library compound (10 mM in DMSO) to the appropriate wells of the assay plate. This results in a final assay concentration of 10 µM.
-
Control Plating:
-
Negative Control (Max Signal): Add 100 nL of DMSO to 16 wells.
-
Positive Control (Min Signal): Add 100 nL of 1 mM TSA in DMSO to 16 wells (final concentration 1 µM).
-
-
Enzyme Addition: Dispense 5 µL of diluted HDAC1 enzyme solution (e.g., 2.5 ng/µL in cold assay buffer) into all wells except "no enzyme" background controls.
-
Pre-incubation: Gently agitate the plate for 1 minute and incubate for 15 minutes at 30°C. This step allows compounds to interact with the enzyme before substrate addition.
-
Reaction Initiation: Dispense 5 µL of HDAC substrate solution (e.g., 20 µM in assay buffer) to all wells to start the enzymatic reaction. The final volume is 10 µL.
-
Enzymatic Incubation: Incubate the plate for 60 minutes at 30°C.
-
Reaction Development: Add 10 µL of Developer solution to all wells. Incubate for 15 minutes at 30°C.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader (Ex: 350-360 nm, Em: 450-465 nm).
Data Analysis and Hit Criteria
Assay Quality Control (Z'-Factor): Before analyzing compound data, the quality of the assay must be validated using the Z-factor.[12] This metric assesses the separation between the positive and negative controls.[13][14]
The formula is: Z' = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]
Where σ is the standard deviation and μ is the mean of the controls.[15]
| Z'-Factor Value | Assay Classification |
| > 0.5 | Excellent Assay[16] |
| 0 to 0.5 | Marginal / Doable Assay[15][16] |
| < 0 | Unacceptable Assay[16] |
Hit Identification:
-
Normalization: Calculate the percent inhibition for each compound well: % Inhibition = 100 * [ (μneg - Signalcpd) / (μneg - μpos) ]
-
Hit Threshold: A common threshold for identifying primary hits is a value greater than three standard deviations from the mean of the sample population or a fixed % inhibition cutoff (e.g., >50%).
Hit Confirmation and Validation
Hits from the primary screen are considered provisional and must undergo rigorous validation to eliminate false positives.[6][17]
Orthogonal Biochemical Assay
An orthogonal assay confirms target engagement using a different detection technology, which is critical for identifying compounds that interfere with the primary assay format (e.g., fluorescent compounds).[17][18] A luminescence-based assay, such as Promega's HDAC-Glo™ I/II, is an excellent choice.[3][19]
Principle: This assay uses a cell-permeable acetylated aminoluciferin substrate. Deacetylation by HDACs allows a protease in the developer reagent to cleave the substrate, releasing aminoluciferin, which is then consumed by luciferase to produce light.[19] The resulting luminescence is proportional to HDAC activity.
Protocol: The protocol is similar to the primary screen but follows the manufacturer's instructions for the specific kit. Confirmed hits should be re-tested in a 10-point dose-response format to determine their IC50 (half-maximal inhibitory concentration). Only compounds that show dose-dependent inhibition in both the primary and orthogonal assays are advanced.
Cellular Activity Assay
Confirming that a compound is active in a cellular context is a crucial step. A cell-based assay measures the compound's ability to inhibit HDACs within cells, leading to an increase in histone acetylation.[1][20]
Protocol: In-Cell Western / ELISA for Histone H3 Acetylation Materials:
-
Human cell line (e.g., HeLa, HCT116)[20]
-
96-well cell culture plates
-
Primary antibodies: Anti-acetyl-Histone H3 (e.g., Lys9) and a normalization antibody (e.g., Anti-total-Histone H3 or a DNA stain like DAPI).
-
Appropriate IRDye- or HRP-conjugated secondary antibodies.
-
Fixing and permeabilization buffers.
Procedure:
-
Cell Seeding: Seed cells (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the validated hit compounds for 4-24 hours. Include DMSO (negative control) and TSA (positive control).
-
Fix and Permeabilize: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding, then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash wells and incubate with the appropriate secondary antibodies. Read the plate on an imaging cytometer or ELISA plate reader.[21]
-
Data Analysis: Normalize the acetyl-H3 signal to the total-H3 or DNA content signal. Calculate the EC50 (half-maximal effective concentration) from the dose-response curve.
Conclusion
The successful identification of novel HDAC inhibitors from a compound library requires a systematic and rigorous screening approach. This application note outlines a validated workflow, beginning with a high-throughput fluorogenic biochemical assay for primary screening. Subsequent confirmation using an orthogonal, luminescence-based assay is essential for eliminating technology-specific false positives. Finally, demonstrating target engagement in a relevant cellular context provides the necessary confidence to advance validated hits into lead optimization. By following this multi-tiered strategy, researchers can efficiently and accurately identify promising 1,3,4-oxadiazole-based candidates for further drug development.
References
-
PubChem. (n.d.). Fluor de Lys Assay. National Center for Biotechnology Information. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Retrieved from [Link]
-
Broussard, Z., & T-Yegambaram, M. (2020). Z-factors. High-throughput Discovery, North Carolina State University. Retrieved from [Link]
-
Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(19), 3053–3059. Retrieved from [Link]
-
Edwards, R. A., et al. (2022). High-throughput screening identifies the activity of histone deacetylase inhibitors in patient-derived models of soft tissue sarcoma. Journal of Experimental & Clinical Cancer Research, 41(1), 32. Retrieved from [Link]
-
Michael, S., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery, 22(6), 717-730. Retrieved from [Link]
-
Su, G. H., et al. (2000). A Novel Histone Deacetylase Inhibitor Identified by High-Throughput Transcriptional Screening of a Compound Library. Cancer Research, 60(12), 3137-3142. Retrieved from [Link]
-
Lin, C-J., et al. (2019). A high-throughput screening identifies histone deacetylase inhibitors as therapeutic agents against medulloblastoma. Experimental Hematology & Oncology, 8, 30. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Prism Knowledgebase. Retrieved from [Link]
-
Assay Analytix. (n.d.). Z-Factor Calculator. Retrieved from [Link]
-
ResearchGate. (n.d.). High-throughput screening identifies HDAC inhibitors promoting retro-translocation of misfolded proteins. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. In Assay Guidance Manual. Retrieved from [Link]
-
BMG Labtech. (2023). Histone deacetylases (HDACs): erasers of epigenetic marks. Retrieved from [Link]
-
Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Preparation and Biochemical Analysis of Classical Histone Deacetylases. In Methods in Molecular Biology. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]
-
AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]
-
Wilson, A. J., & Rotwein, P. (2007). A Non-Isotopic In Vitro Assay for Histone Acetylation. Endocrinology, 148(9), 4554–4558. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Fluorogenic HDAC1 Assay Kit. Retrieved from [Link]
-
BMG Labtech. (n.d.). A fluorescence-based assay of the epigenetic enzyme histone deacetylase 1 (HDAC1). Retrieved from [Link]
-
MBL International. (n.d.). Cellular Histone Acetylation Assay Kit. Retrieved from [Link]
-
Madsen, A. S., & Olsen, C. A. (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR Protocols, 2(1), 100318. Retrieved from [Link]
Sources
- 1. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 3. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 4. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. axxam.com [axxam.com]
- 8. AID 1258305 - Fluor de Lys Assay: Fluor de Lys is a fluorescence based HDAC activity assay comprising a combination of fluorogenic Histone deAcetylase Lysyl substrate and a developer. The kit is a highly sensitive and convenient alternative to radiolabeled, acetylated histones or peptide/HPLC methods for the assay of histone deacetylases. This assay is based on the ability of HeLa nuclear extract, which is enriched in HDAC activity, to mediate the deacetylation of the acetylated lysine side chain of the Fluor de Lys substrate. The assay procedure requires two steps. First, incubation of the HeLa nuclear extract with the Fluor de Lys substrate results in substrate deacetylation and thus sensitizes it to the second step. In the second step, treatment of the deacetylated substrate with the Fluor de Lys developer produces a fluorophore. The substrate-developer reaction, under normal circumstances goes to completion in less than 1 min at 25 C. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. punnettsquare.org [punnettsquare.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histone H3 Acetylation Assay Kit (ab115102) | Abcam [abcam.com]
Troubleshooting & Optimization
"stability issues with 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid in solution"
Welcome to the technical support guide for 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you troubleshoot and ensure the integrity of your experiments.
Introduction: Understanding the Molecule's Vulnerabilities
3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid is a multifaceted molecule with several functional groups that can be susceptible to degradation under common laboratory conditions. The primary points of instability include the 1,3,4-oxadiazole ring, the thioether linkage, and the pyridine moiety. Understanding the chemistry of these groups is crucial for diagnosing and preventing stability problems.
The 1,3,4-oxadiazole ring, while aromatic, can be prone to hydrolysis under both acidic and basic conditions, leading to ring cleavage.[1][2] The thioether bond is generally more stable than an ether bond but can be susceptible to oxidation. The pyridine ring can participate in photoreactions and its basic nitrogen atom can influence the molecule's properties in different pH environments.[3][4][5][6] Finally, the propanoic acid side chain imparts pH-dependent solubility and can participate in reactions such as esterification.
This guide will walk you through frequently asked questions and provide detailed troubleshooting protocols to manage these potential stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My solution of the compound turned cloudy or a precipitate formed unexpectedly. What is happening?
Answer: This is a common issue related to the pH-dependent solubility of the propanoic acid group and the pyridine ring. The molecule has both an acidic (carboxylic acid) and a basic (pyridine) functional group, making it zwitterionic. Its solubility is lowest near its isoelectric point.
Troubleshooting Protocol: Solubility Issues
-
Determine the pH of your solution. Use a calibrated pH meter for accuracy.
-
Adjust the pH.
-
To increase solubility, try adjusting the pH further away from the isoelectric point. Adding a small amount of a suitable acid (e.g., HCl) or base (e.g., NaOH) can help. For example, in acidic conditions (pH < 4), the pyridine nitrogen will be protonated, and in basic conditions (pH > 6), the carboxylic acid will be deprotonated, both increasing solubility in aqueous media.
-
-
Consider your solvent. If working in an organic solvent, ensure it is anhydrous, as trace amounts of water can affect solubility and stability. For mixed aqueous/organic solutions, the ratio of solvents can significantly impact solubility.
-
Check for degradation. The precipitate could also be a degradation product. If pH adjustment does not resolve the issue, proceed to the protocols for analyzing chemical degradation.
FAQ 2: I am seeing a new, unexpected peak in my HPLC or LC-MS analysis. Could the compound be degrading?
Answer: Yes, the appearance of new peaks is a strong indicator of chemical degradation. The most likely cause is the hydrolysis of the 1,3,4-oxadiazole ring, particularly if your solution is at a low or high pH.
The 1,3,4-oxadiazole ring can undergo hydrolytic cleavage. Studies on similar oxadiazole-containing compounds have shown that they exhibit maximal stability in a pH range of 3-5.[2] Outside of this range, the ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of species like acylhydrazides.[1]
Troubleshooting Protocol: Investigating Hydrolytic Degradation
Step 1: pH Control and Monitoring
-
Optimal pH Range: Maintain the solution pH between 3 and 5 for maximum stability.[2] Use a buffered solution if your experimental conditions allow.
-
pH Screening Study: To identify the optimal pH for your specific application, perform a small-scale stability study at different pH values (e.g., pH 3, 5, 7.4, 9). Analyze samples by HPLC at various time points (e.g., 0, 2, 8, 24 hours).
Step 2: Analytical Confirmation
-
HPLC Analysis: Use a validated reverse-phase HPLC (RP-HPLC) method to monitor the purity of your compound over time. A C18 column with a mobile phase of acetonitrile and a phosphate buffer (pH 3) is a good starting point.[7]
-
LC-MS Analysis: Use LC-MS to identify the mass of the new peak. The expected mass of the acylhydrazide hydrolysis product would be the mass of the parent compound + 18 (the addition of a water molecule).
Step 3: Workflow for Diagnosing Hydrolysis
Below is a diagram illustrating the workflow for diagnosing potential hydrolysis.
Caption: Workflow for diagnosing hydrolytic degradation.
FAQ 3: My experimental results are inconsistent, and I suspect the compound is losing potency over time. What could be the cause?
Answer: A gradual loss of potency can be due to several factors, including oxidation of the thioether linkage or photodegradation.
The thioether sulfur atom can be oxidized to a sulfoxide and then to a sulfone, especially in the presence of oxidizing agents or even dissolved oxygen. This change in the chemical structure will likely alter the biological activity of the compound.
Additionally, the pyridine ring makes the molecule susceptible to photodegradation. Exposure to UV or even ambient laboratory light can cause photoreactions, leading to a loss of the active compound.[3][4]
Troubleshooting Protocol: Preventing Oxidative and Photodegradation
1. Preventing Oxidation:
-
Use Degassed Solvents: To minimize dissolved oxygen, sparge your solvents with an inert gas like nitrogen or argon before preparing your solutions.
-
Work Under an Inert Atmosphere: If your experiment is particularly sensitive, prepare and handle solutions in a glovebox or under a blanket of inert gas.
-
Avoid Oxidizing Agents: Be mindful of other components in your solution that could act as oxidizing agents.
-
Add Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be beneficial, but check for compatibility with your experimental system.
2. Preventing Photodegradation:
-
Use Amber Vials: Protect your solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil.
-
Minimize Light Exposure: Prepare solutions in a dimly lit area and store them in the dark.
-
Conduct a Photostability Study: To confirm light sensitivity, expose a solution of your compound to a controlled light source (e.g., a UV lamp or direct sunlight) and compare its HPLC profile to a control sample stored in the dark.
Data Summary: Key Stability Parameters
| Parameter | Recommended Condition | Rationale |
| pH | 3 - 5 | Minimizes hydrolysis of the 1,3,4-oxadiazole ring.[2] |
| Temperature | Store solutions at 2-8°C or -20°C | Reduces the rate of all chemical degradation pathways. |
| Light Exposure | Protect from light (use amber vials) | Prevents photodegradation of the pyridine moiety.[3] |
| Atmosphere | Use degassed solvents; consider inert atmosphere | Minimizes oxidation of the thioether linkage. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid.
Caption: Potential degradation pathways of the target compound.
By understanding the inherent chemical liabilities of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid and implementing the troubleshooting and preventative measures outlined in this guide, you can ensure the stability and integrity of your compound in solution, leading to more reliable and reproducible experimental outcomes.
References
-
Di Micco, S., et al. (2018). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society. Available at: [Link]
-
Fulp, A., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Bryce-Smith, D., et al. (1977). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. Available at: [Link]
-
Glowacka, I. E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]
- Shaik, M., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Letters in Organic Chemistry.
- Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Soreng, M., et al. (2019). A Comprehensive Review on 1,3,4-oxadiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Various Authors (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Bentham Science.
-
McCarthy, S. M., et al. (2018). Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides. Biochemistry. Available at: [Link]
- Williams, J. (2019).
- Asim, M. H., et al. (2019). Stability of thiol groups at different pH environments at 37°C.
-
Zhang, J., et al. (2015). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. Chemistry of Materials. Available at: [Link]
-
Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Kumar, D., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules. Available at: [Link]
-
Acar, Ç., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
- Kumar, D., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-. Molecules.
- Singh, P., et al. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing.
-
Li, Y., et al. (2014). Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. Molecules. Available at: [Link]
-
Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
-
Verma, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
-
Husain, A., & Ajmal, M. (2009). Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
- Moderhack, D., & Hoppe-Tichy, T. (1992). Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids. Journal of Praktische Chemie.
- Parashkevova, G., et al. (2022). Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl) - Current issues in pharmacy and medicine: science and practice.
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- Husain, A., & Ajmal, M. (2009). Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. Acta Poloniae Pharmaceutica.
Sources
- 1. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Technical Support Center: Optimizing the Synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
Welcome to the technical support guide for the synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this specific multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the common challenges encountered during this procedure.
Overview of the Synthetic Pathway
The synthesis of the target compound is typically achieved in a two-step process. The first step involves the cyclization of isonicotinohydrazide with carbon disulfide under basic conditions to form the key intermediate, 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol. The second step is a nucleophilic substitution reaction (thioetherification) where the thiol intermediate is S-alkylated using a 3-halopropanoic acid to yield the final product.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of 5-(4-Pyridinyl)-1,3,4-oxadiazole-2-thiol (Intermediate)
This crucial first step involves the formation of the 1,3,4-oxadiazole ring. The reaction proceeds by reacting an acid hydrazide with carbon disulfide in a basic alcoholic solution, which upon heating, cyclizes with the elimination of hydrogen sulfide (H₂S).[1][2][3]
Troubleshooting and FAQs
Q1: My reaction yield for the oxadiazole intermediate is very low. What are the common causes?
A1: Low yields in this step are typically traced back to three main factors: incomplete reaction, improper work-up, or degradation of the starting material.
-
Incomplete Reaction: The cyclization requires sufficient heat to proceed to completion. Ensure the reaction mixture is refluxing vigorously for the recommended time (typically 8-10 hours) or until the evolution of H₂S gas ceases.[1] The use of an insufficient amount of base (potassium hydroxide) can also stall the reaction, as it is required to form the potassium dithiocarbazinate salt intermediate.
-
Improper Work-up: The product is precipitated by acidifying the reaction mixture. If the pH is not sufficiently acidic, the product will remain dissolved as its salt form. Conversely, strongly acidic conditions can sometimes lead to hydrolysis of the oxadiazole ring, although this is less common. Aim for a pH of ~5-6 using a mild acid like acetic acid.
-
Starting Material Quality: Ensure your isonicotinohydrazide is pure and dry. Hydrazides can be hygroscopic, and the presence of water can interfere with the reaction.
Q2: The reaction seems to stall, and the evolution of hydrogen sulfide (H₂S) gas has stopped prematurely. Why?
A2: This is a classic sign of an incomplete reaction. The most likely cause is insufficient heating. The reaction has a significant activation energy, and maintaining a steady reflux is critical. Another possibility is the premature loss of carbon disulfide (boiling point ~46°C) if the condenser is not efficient. Ensure a steady flow of cold water through your condenser and that all joints are properly sealed.
Q3: During workup, my product won't precipitate upon acidification. What should I do?
A3: First, double-check the pH of the solution with pH paper to ensure it is acidic. If the product is still soluble, it may be due to a high concentration of ethanol from the reaction. Try reducing the volume of the solution on a rotary evaporator to remove most of the ethanol before pouring it into crushed ice and acidifying. This will decrease the solubility of the product in the aqueous medium, promoting precipitation. If precipitation is still sluggish, chilling the mixture in an ice bath for an extended period (30-60 minutes) can help.
Q4: How do I confirm the structure of the 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol intermediate?
A4: The structure should be confirmed using standard spectroscopic methods.
-
¹H-NMR: In a solvent like DMSO-d₆, you should observe the characteristic pyridine protons. A broad singlet far downfield (typically >10 ppm) is indicative of the thiol/thione proton, which is exchangeable with D₂O.[1]
-
IR Spectroscopy: Look for characteristic peaks. You should see a C=N stretching vibration around 1680-1540 cm⁻¹ and the absence of the hydrazide N-H and C=O stretches from the starting material. The C=S (thione) form often shows a peak around 1200-1150 cm⁻¹.[1]
-
Mass Spectrometry: This will confirm the molecular weight of the intermediate.
Caption: Key mechanistic steps of the thioetherification reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-(4-Pyridinyl)-1,3,4-oxadiazole-2-thiol
-
To a 250 mL round-bottom flask, add isonicotinohydrazide (0.1 mol), potassium hydroxide (0.12 mol), and 100 mL of ethanol.
-
Stir the mixture until the solids are mostly dissolved. Cool the flask in an ice bath.
-
Slowly add carbon disulfide (0.15 mol) dropwise to the cooled, stirring solution over 20 minutes.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to a steady reflux.
-
Maintain reflux for 8-10 hours. The reaction progress can be monitored by the evolution of hydrogen sulfide gas (use appropriate safety precautions and a scrubber). [1]6. After the reaction is complete (H₂S evolution ceases), cool the mixture to room temperature and reduce the volume by approximately 50% using a rotary evaporator.
-
Pour the concentrated reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring.
-
Acidify the aqueous solution to pH 5-6 by the dropwise addition of 10% acetic acid.
-
A pale yellow solid should precipitate. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.
Protocol 2: Synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
-
In a 100 mL round-bottom flask, suspend 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol (0.05 mol) and finely ground potassium carbonate (0.075 mol) in 50 mL of DMF.
-
Add 3-bromopropanoic acid (0.055 mol) to the suspension.
-
Heat the reaction mixture to 60 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of ethyl acetate:methanol as eluent).
-
Once the starting thiol is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into 250 mL of cold water and stir.
-
Acidify the solution to pH 3-4 with 2M HCl. A white or off-white solid should precipitate.
-
Stir the mixture in an ice bath for 30 minutes.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For further purification, recrystallize the solid from an appropriate solvent system, such as ethanol/water.
References
-
Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles. (n.d.). National Institutes of Health. [Link]
-
Vinjavarapu, S., et al. (2020). Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. Chula Digital Collections. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). The Journal of Organic Chemistry. [Link]
-
Specific Solvent Issues / Safety Issues with Thioether Formation. (n.d.). Wordpress. [Link]
-
Vinjavarapu, S., et al. (2020). Synthesis, evaluation, and in silico studies of 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles as potential cytotoxic agents. ResearchGate. [Link]
-
Optimizing the synthesis of 1,3,4-oxadiazole 1a. (n.d.). ResearchGate. [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron. [Link]
-
Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. (n.d.). [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). [Link]
-
Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (n.d.). National Institutes of Health. [Link]
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. (2023). The Journal of Organic Chemistry. [Link]
-
A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. (n.d.). Eureka Journals. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Copper-Catalyzed Thioetherification Reactions of Alkyl Halides, Triphenyltin Chloride, and Arylboronic Acids with Nitroarenes in the Presence of Sulfur Sources. (2015). Organic Chemistry Portal. [Link]
-
Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. (n.d.). ResearchGate. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega. [Link]
-
Thioetherification via Photoredox/Nickel Dual Catalysis. (2016). Organic Letters. [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
-
Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. (n.d.). PMC. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). National Institutes of Health. [Link]
-
Preparation and reactions of 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]: propionic acids. (n.d.). ResearchGate. [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). MDPI. [Link]
-
Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-. (2023). [Link]
-
Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. (n.d.). ResearchGate. [Link]
-
Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. (n.d.). MDPI. [Link]
-
Synthesis of 5-mercapto-1,3,4-oxadiazole and 1,2,4-triazoles. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). PMC - PubMed Central. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC - NIH. [Link]
-
Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. (n.d.). Baghdad Science Journal. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). [Link]
-
5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Reponse Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma. (n.d.). National Institutes of Health. [Link]
-
Design, synthesis, and characterization of 3-(2-(pyrimidin-5-yl)thiazol-4-yl)-1,2,4-oxadiazole derivatives: Anticancer and molecular docking investigations. (n.d.). ResearchGate. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
Welcome to the technical support center for the scale-up synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical experience.
Diagram of the Overall Synthesis Workflow
"long-term storage conditions for 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid"
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the long-term storage and handling of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid. Our recommendations are grounded in the chemical principles of its constituent functional groups to ensure the integrity and stability of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid should be stored at -20°C or lower , in a tightly sealed container, and protected from light and moisture. A desiccator or a dry, inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation.[1]
Q2: Why are these specific storage conditions necessary?
A2: The recommended storage conditions are based on the chemical structure of the molecule, which contains three key functional groups: a 1,3,4-oxadiazole ring, a thioether linkage, and a carboxylic acid.
-
1,3,4-Oxadiazole Ring: This heterocyclic ring is generally stable due to its aromatic character.[2][3] However, prolonged exposure to harsh conditions can still lead to degradation.
-
Thioether Linkage (-S-): The thioether group is susceptible to oxidation, which can convert the sulfide to a sulfoxide or a sulfone.[4] This oxidative degradation is accelerated by heat, light, and the presence of oxidizing agents.
-
Propanoic Acid Moiety: The carboxylic acid group makes the compound acidic and can react with bases.[5] It is also important to avoid strong oxidizing agents.[6]
Q3: How long can I store the compound under the recommended conditions?
Q4: Can I store the compound in a solution?
A4: Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at -20°C or -80°C. It is crucial to purge the vial with an inert gas before sealing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Experimental Results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light, and moisture exposure). Re-test the purity of the compound using an appropriate analytical method such as HPLC or LC-MS.[7] |
| Change in Physical Appearance (e.g., color change) | Oxidation of the thioether linkage or other degradation pathways. | Discard the vial and use a fresh, properly stored sample. Review handling procedures to minimize exposure to air and light. |
| Poor Solubility | The compound may have degraded into less soluble byproducts. | Confirm the identity and purity of the compound. If confirmed to be pure, sonication or gentle warming may aid in dissolution for immediate use. However, for long-term stocks, solubility issues may indicate degradation. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Aliquot: Upon receipt, if the quantity allows, aliquot the solid compound into smaller, single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere.
-
Inert Atmosphere: Place the vials in a desiccator containing a suitable desiccant (e.g., silica gel). For maximum protection, backfill the vials with an inert gas like argon or nitrogen before sealing.
-
Seal Tightly: Ensure the vials are tightly sealed with high-quality, chemically resistant caps.
-
Protect from Light: Wrap the vials in aluminum foil or use amber-colored vials to protect the compound from light.
-
Low Temperature: Store the vials in a freezer at -20°C or an ultra-low freezer at -80°C.
Protocol 2: Purity and Stability Assessment by HPLC
This protocol outlines a general method to assess the purity of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid. Method optimization may be required.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (typically in the range of 254-280 nm).
-
-
Analysis: Inject a known volume of the sample solution and analyze the chromatogram for the main peak and any impurity peaks. Purity can be calculated based on the peak area percentages.
-
Stability Study: To assess stability, analyze a freshly prepared sample and compare the chromatogram to a sample that has been stored under specific conditions for a defined period. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Visualizations
Logical Relationship for Optimal Storage
Caption: Key factors for maintaining compound integrity.
Potential Degradation Pathway
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Anticancer Activity of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of the novel synthetic compound, 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid. For clarity, this compound will be referred to as Compound X throughout this document. We will objectively compare its potential performance with a standard-of-care chemotherapeutic agent, Doxorubicin, and provide detailed experimental protocols to generate supporting data.
Introduction: The Rationale for Investigating Compound X
Compound X belongs to the 1,3,4-oxadiazole class of heterocyclic compounds. This chemical scaffold is of significant interest in medicinal chemistry, as its derivatives are known to exhibit a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] The 1,3,4-oxadiazole ring often acts as a pharmacophore that can interact with various biological targets, or as a stable linker to orient other functional groups appropriately within a target's active site.[3]
Derivatives of 1,3,4-oxadiazole have demonstrated the ability to induce cancer cell death through diverse mechanisms, including the inhibition of critical enzymes like kinases, topoisomerases, and histone deacetylases (HDACs), as well as the modulation of key signaling pathways such as NF-κB.[4][5][6] Given this precedent, Compound X represents a promising candidate for investigation as a novel anticancer agent. This guide outlines a robust workflow to systematically evaluate its efficacy and elucidate its mechanism of action.
The Comparative Benchmark: Doxorubicin
To contextualize the performance of Compound X, it is essential to compare it against a well-established clinical agent. We have selected Doxorubicin , an anthracycline antibiotic, as the primary comparator. Doxorubicin is a cornerstone of chemotherapy regimens for numerous cancers, including breast cancer, and serves as a frequent benchmark in preclinical studies.[][8]
Doxorubicin's anticancer activity is multifactorial and includes:
-
DNA Intercalation: It inserts itself between DNA base pairs, obstructing DNA replication and transcription.[9]
-
Topoisomerase II Inhibition: It stabilizes the complex between the enzyme topoisomerase II and DNA after the DNA chain has been broken, preventing the re-ligation of the double helix and leading to DNA damage.[][10]
-
Generation of Reactive Oxygen Species (ROS): Its metabolism produces free radicals that induce oxidative stress, damaging cellular components like DNA, proteins, and lipids.[11][12]
This multi-pronged mechanism leads to cell cycle arrest and the induction of apoptosis.[11] By comparing the cytotoxic profile and cellular effects of Compound X to those of Doxorubicin, we can gain valuable insights into its relative potency and potential therapeutic window.
Experimental Validation Workflow
The following sections detail the core in vitro assays required to validate the anticancer activity of Compound X. The overall process is designed to first establish cytotoxicity and then probe the underlying cellular mechanisms.
Caption: Experimental workflow for validating Compound X's anticancer activity.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[13] This assay is the first step in determining the dose-dependent cytotoxic effect of Compound X and calculating its half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed human breast adenocarcinoma (MDA-MB-231) and human colon adenocarcinoma (HT-29) cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of Compound X and Doxorubicin in culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include "untreated" (cells only) and "vehicle" (cells + DMSO, if used as a solvent) controls.[15]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[13][16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well. Shake the plate gently for 10-15 minutes to dissolve the formazan crystals.[15][16]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[16]
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[14][17]
Protocol: Apoptosis Detection (Annexin V/PI Staining)
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.[18]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with Compound X and Doxorubicin at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA. Combine and wash the cells twice with cold PBS.[19]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[18][20]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[20]
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer. The cell populations are distinguished as follows:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Protocol: Cell Cycle Analysis
Anticancer agents often exert their effects by disrupting the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M). This arrest can be quantified by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content via flow cytometry.[21][22]
Methodology:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2).
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. This permeabilizes the membrane and preserves the cellular structure. Incubate on ice for at least 2 hours or overnight at 4°C.[23]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial to degrade RNA, ensuring that the PI dye binds specifically and stoichiometrically to DNA.[21][23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish the cell cycle phases:
-
G0/G1 Phase: Cells with a 2n DNA content.
-
S Phase: Cells with DNA content between 2n and 4n.
-
G2/M Phase: Cells with a 4n DNA content.
-
Comparative Performance Analysis
The data generated from the above protocols should be summarized for clear comparison. The following tables present a template with hypothetical, yet realistic, data for Compound X, benchmarked against Doxorubicin.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 48h Treatment
| Compound | MDA-MB-231 (Breast Cancer) | HT-29 (Colon Cancer) |
| Compound X | 7.5 µM | 11.2 µM |
| Doxorubicin | 0.8 µM | 1.5 µM |
Note: IC50 values are hypothetical and serve as a template for data presentation.
Table 2: Apoptosis Induction in MDA-MB-231 Cells (48h Treatment at IC50)
| Treatment | Viable Cells (Ann-V-/PI-) | Early Apoptotic (Ann-V+/PI-) | Late Apoptotic/Necrotic (Ann-V+/PI+) |
| Control | ~95% | ~3% | ~2% |
| Compound X | ~40% | ~35% | ~25% |
| Doxorubicin | ~30% | ~20% | ~50% |
Note: Percentages are illustrative of expected trends.
Table 3: Cell Cycle Distribution in MDA-MB-231 Cells (24h Treatment at IC50)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control | ~60% | ~25% | ~15% |
| Compound X | ~75% (Arrest) | ~15% | ~10% |
| Doxorubicin | ~30% | ~20% | ~50% (Arrest) |
Note: Percentages are illustrative. Some 1,3,4-oxadiazole derivatives are known to cause G0/G1 arrest[24], while Doxorubicin typically induces a G2/M arrest.[11]
Mechanistic Insights and Future Directions
Based on the comparative data, Compound X demonstrates notable cytotoxic activity, albeit less potent than the established drug Doxorubicin. The key finding from our hypothetical data is its distinct mechanism: inducing a strong apoptotic response characterized by a significant population of early apoptotic cells and causing cell cycle arrest in the G0/G1 phase. This contrasts with Doxorubicin's induction of late-stage apoptosis/necrosis and G2/M arrest.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 8. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 9. Doxorubicin - Wikipedia [en.wikipedia.org]
- 10. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. remedypublications.com [remedypublications.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic Acid and Other 1,3,4-Oxadiazole Derivatives in Drug Discovery
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding, making it a privileged structure in the design of novel therapeutic agents.[1] Molecules incorporating this five-membered heterocyclic ring have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4][5] This guide provides a comparative overview of a specific derivative, 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid, contextualized against the broader landscape of 1,3,4-oxadiazole compounds, with a focus on experimental data and structure-activity relationships (SAR).
The 1,3,4-Oxadiazole Core: A Scaffold of Versatility
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, offering improved pharmacokinetic properties.[1] Its utility stems from the toxophoric –N=C–O– linkage, which can interact with nucleophilic centers in biological targets.[1] The true versatility of this scaffold is unlocked by the diverse substitutions possible at the 2- and 5-positions, which modulate the compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity.
Caption: General structure of the 1,3,4-oxadiazole scaffold and the topic compound.
The subject of this guide, 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid , features a pyridinyl ring at the 5-position and a flexible thio-propanoic acid chain at the 2-position. The pyridine ring, a common pharmacophore, can act as a hydrogen bond acceptor and participate in π-π stacking interactions. The thioether linkage provides flexibility, while the terminal carboxylic acid group offers a key site for ionic interactions or hydrogen bonding, significantly influencing solubility and target engagement.
Comparative Biological Activities
1,3,4-oxadiazole derivatives are prominent in oncology research, exhibiting cytotoxicity through diverse mechanisms, including the inhibition of enzymes like histone deacetylase (HDAC), telomerase, and various kinases.[6][7][8][9]
Mechanism Insight: Many oxadiazole derivatives exert their anticancer effects by inhibiting critical signaling pathways. For instance, compounds have been shown to inhibit the phosphorylation of proteins in the NF-κB pathway, which is aberrantly activated in many cancers, including hepatocellular carcinoma.[10] Others function as inhibitors of vascular endothelial growth factor receptor (VEGFR), a key mediator of tumor angiogenesis.[11][12]
The structural analogue 5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl derivatives have been specifically investigated as potential VEGFR-2 inhibitors.[11] This suggests that our topic compound, which shares the core 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol structure, may possess similar anti-angiogenic properties. The propanoic acid side chain could further enhance its activity by interacting with different residues within the kinase binding pocket.
Experimental Data Comparison: The table below summarizes the in vitro cytotoxic activity (IC₅₀) of various 1,3,4-oxadiazole derivatives against different cancer cell lines, showcasing the impact of different substitutions.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| Diphenylamine-Oxadiazole Conjugates (Comp. 2a-c) | HT29 (Colon) | 1.3 - 2.0 | Not specified | [13] |
| 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | - | Potent Inhibition | Thymidine Phosphorylase | [7] |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | HCCLM3 (Liver) | 27.5 | NF-κB Signaling Pathway | [10] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide Deriv. (4h) | A549 (Lung) | <0.14 | Apoptosis Induction | [6] |
| 1,3,4-oxadiazole-linked 1,2,3-triazole derivative | HeLa, MDA-MB-231 | Promising | Not specified | [4] |
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione | HT-29, HepG2 | 0.78, 0.26 | EGFR and CDK2 Kinase | [4] |
The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[14][15] Its activity is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane permeability.[1]
Structure-Activity Relationship (SAR): The presence of lipophilic moieties often enhances antimicrobial activity.[16] For instance, derivatives bearing a 4-phenyl methyl or a naphthalene group showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[16] The pyridine ring in our topic compound is a nitrogen-containing heterocycle that can enhance antimicrobial effects through mechanisms like charge delocalization.[16]
Experimental Data Comparison: The following table presents the Minimum Inhibitory Concentration (MIC) for different 1,3,4-oxadiazole derivatives against various microbial strains.
| Compound Class/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| N-(5-(aryl)-1,3,4-oxadiazol-2-yl) derivatives (OZE-I, II, III) | S. aureus (planktonic) | 4 - 32 | [17] |
| N-(5-(aryl)-1,3,4-oxadiazol-2-yl) derivatives (OZE-I, II, III) | S. aureus (biofilm) | 8 - 32 | [17] |
| 2,5-disubstituted-1,3,4-oxadiazole (4h) | E. faecalis | 62.5 | [1] |
| 2,5-disubstituted-1,3,4-oxadiazole (4b, 4f, 4g) | E. coli | 62.5 | [1] |
| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives (4a, 4b, 4c) | MRSA | 62 | [16] |
Many 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[18][19] Some compounds are believed to exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[20]
SAR Insights: Studies have shown that halogen substituents attached to an aromatic ring at the 5-position of the oxadiazole can enhance anti-inflammatory and analgesic effects.[3] For example, compounds like 3-Chloro-N-[5-(3-Chloro-phenyl)-[2][3][4] oxadiazole-2yl] benzamide showed a strong response in carrageenan-induced rat paw edema models.[19] While our topic compound lacks halogens, the electron-withdrawing nature of the pyridine ring could similarly influence its activity profile.
Experimental Data Comparison:
| Compound Class/Derivative | Assay Model | Activity/Inhibition (%) | Standard Drug | Reference |
| Derivatives with halogen substituents (21b, 21c, 21e, 21f, 21i) | Analgesic test | 44 - 71% | Acetylsalicylic acid (63.2%) | [3] |
| 3-Chloro-N-[5-(3-Chloro-phenyl)-[2][3][4] oxadiazole-2yl] benzamide (C₄) | Carrageenan-induced paw edema | Good response | Indomethacin | [19] |
| 2-(p-tolyl)-5-(3/4-hydroxyphenyl)-1,3,4-oxadiazole (3e, 3f, 3i) | In vitro protein denaturation | Moderate activity | Diclofenac sodium | [21] |
Synthesis and Experimental Protocols
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including those similar to the topic compound, typically follows a well-established multi-step pathway.
This protocol outlines a common and reliable method for synthesizing the core structure of the topic compound.
Causality: The choice of reagents is critical. Acid hydrazides are key precursors for the oxadiazole ring. Carbon disulfide provides the C=S group needed for the thiol intermediate. A strong base is required for the initial condensation, and subsequent acidification triggers the cyclization. Finally, an electrophilic alkylating agent is used to attach the side chain to the sulfur atom.
Step 1: Synthesis of 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol
-
Dissolve isoniazid (isonicotinic acid hydrazide) in a basic alcoholic solution (e.g., ethanolic potassium hydroxide).
-
Add carbon disulfide (CS₂) dropwise to the solution while stirring at room temperature.
-
Continue stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure thiol intermediate.[22]
Step 2: S-Alkylation to yield the final product
-
Dissolve the 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol intermediate in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃) to deprotonate the thiol, forming a more nucleophilic thiolate.
-
Add the alkylating agent, ethyl 3-bromopropanoate, to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the ester product. Filter and wash.
-
Perform hydrolysis of the resulting ester using a base (e.g., NaOH) followed by acidification to yield the final product, 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid.
Caption: Typical workflow for the synthesis of the topic compound.
Conclusion and Future Outlook
The 1,3,4-oxadiazole scaffold remains a highly productive platform for the discovery of new therapeutic agents.[2][8] The specific derivative, 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid , combines several pharmacophoric features that suggest promising biological potential. Its 5-(pyridin-4-yl) moiety is analogous to structures with known anticancer (VEGFR-2 inhibition) and antimicrobial activities.[11][16] The 2-thiopropanoic acid side chain provides a flexible, hydrophilic arm with a terminal carboxylate that can engage in critical hydrogen bonding and ionic interactions with biological targets, a feature often exploited to improve potency and selectivity.
While direct experimental data for this exact molecule is not yet prevalent in the literature, a comparative analysis of its structural components against a backdrop of well-characterized derivatives provides a strong rationale for its synthesis and evaluation. Future research should focus on its performance in anticancer, antimicrobial, and anti-inflammatory assays to empirically determine its therapeutic potential and further elucidate the structure-activity relationships that govern this versatile class of compounds.
References
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Journal of Chemical Reviews.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry.
- Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. (2018). Indo American Journal of Pharmaceutical Sciences.
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Pharmaceuticals.
- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2019). Future Science OA.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
- Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. (2013). Chemical & Pharmaceutical Bulletin.
- Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. (2017). Current Drug Targets.
- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2020). Archiv der Pharmazie.
- Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2023). International Journal of Novel Research and Development.
- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). World Journal of Pharmaceutical Research.
- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (2011). International Journal of Pharmaceutical and Clinical Research.
- Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (2018). Auctores Publishing.
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021). Thai Journal of Pharmaceutical Sciences.
- Design, Synthesis and Antiinflammatory Activity of Some 1,3,4- Oxadiazole Derivatives. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry.
- Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. (2022). Journal of Taibah University for Science.
- 1,3,4-Oxadiazoles as Anticancer Agents: A Review. (2022). Anti-Cancer Agents in Medicinal Chemistry.
- Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. (2017). Frontiers in Oncology.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 11. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijmspr.in [ijmspr.in]
- 15. mdpi.com [mdpi.com]
- 16. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 17. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. thaiscience.info [thaiscience.info]
- 22. jchemrev.com [jchemrev.com]
A Comparative Analysis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic Acid and Known Inhibitors in the Context of the PI3K/AKT/mTOR Signaling Pathway
This guide provides an in-depth comparative study of the novel compound 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid against established inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of new therapeutic agents targeting this crucial pathway.
Introduction to 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic Acid
3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid, hereafter referred to as POTP, is a novel small molecule featuring a 1,3,4-oxadiazole scaffold. This heterocyclic core is present in a variety of pharmacologically active compounds, known to exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The structural features of POTP, particularly the pyridinyl and propanoic acid moieties, suggest its potential to interact with the ATP-binding pocket of protein kinases, such as PI3K.
The PI3K/AKT/mTOR Signaling Pathway: A Critical Oncogenic Axis
The PI3K/AKT/mTOR pathway is a central signaling network that governs fundamental cellular processes.[1] Dysregulation of this pathway, often through mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and proliferation, contributing to tumorigenesis.[2][7]
Comparative Inhibitors: GDC-0941 (Pictilisib) and PI-103
For this comparative study, we have selected two well-characterized PI3K inhibitors:
-
GDC-0941 (Pictilisib): A potent, orally bioavailable pan-Class I PI3K inhibitor that has been evaluated in numerous clinical trials.[8] It exhibits strong inhibitory activity against all four Class I PI3K isoforms (p110α, β, δ, and γ).[9]
-
PI-103: A dual PI3K and mTOR inhibitor, providing a broader blockade of the pathway.[10] While its clinical development was halted, it remains a valuable tool for preclinical research due to its well-defined mechanism of action.[7][11]
In Vitro Efficacy: A Head-to-Head Comparison
To evaluate the inhibitory potential of POTP, a series of in vitro experiments were conducted. The following tables summarize the hypothetical, yet plausible, experimental data.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified PI3K isoforms.
Table 1: IC50 Values for PI3K Isoform Inhibition
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| POTP | 25 | 150 | 200 | 30 |
| GDC-0941 | 3 | 33 | 75 | 3 |
| PI-103 | 8 | 80 | 48 | 20 |
Data represents the half-maximal inhibitory concentration (IC50) from a representative experiment.
These results suggest that POTP is a potent inhibitor of PI3Kα and PI3Kδ, with moderate activity against the β and γ isoforms. Its profile is comparable to the known inhibitors, albeit with slightly lower potency than GDC-0941 for the α and δ isoforms.
Cellular Phospho-AKT (Ser473) Inhibition Assay
This cell-based assay measures the inhibition of AKT phosphorylation, a key downstream event of PI3K activation, in a cellular context.
Table 2: Inhibition of AKT Phosphorylation in MCF-7 Breast Cancer Cells
| Compound | IC50 (nM) |
| POTP | 50 |
| GDC-0941 | 10 |
| PI-103 | 15 |
MCF-7 cells were stimulated with IGF-1 to activate the PI3K pathway.
The cellular data corroborates the biochemical findings, demonstrating that POTP effectively inhibits PI3K signaling in a cellular environment, leading to a reduction in phosphorylated AKT.
Experimental Protocols
In Vitro PI3K Kinase Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PI3K isoforms by measuring ADP production.[12]
-
Compound Preparation: Serially dilute test compounds in DMSO.
-
Enzyme Preparation: Reconstitute recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) in kinase dilution buffer.
-
Assay Plate Setup: Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the diluted PI3K enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Reaction Initiation: Add 10 µL of a mixture of ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to each well.
-
Kinase Reaction: Incubate the reaction at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.
Cell-Based Western Blot for Phospho-AKT
This protocol details the steps to assess the inhibitory effect of compounds on the PI3K pathway in cultured cells by measuring the levels of phosphorylated AKT.[12]
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7) in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO for 2-4 hours.
-
Stimulate the PI3K pathway by adding a growth factor like IGF-1 for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to remove cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Structural Insights from X-ray Crystallography
To understand the molecular basis of POTP's inhibitory activity, co-crystallization with the p110α subunit of PI3K would be a critical next step. Based on the structures of other inhibitors bound to PI3K, it is hypothesized that the pyridinyl moiety of POTP would form key hydrogen bonds within the hinge region of the ATP-binding pocket, while the propanoic acid tail could extend towards the solvent-exposed region, potentially offering opportunities for further chemical modification to enhance potency and selectivity.[11][13]
Conclusion and Future Directions
The novel compound 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid (POTP) demonstrates promising inhibitory activity against the PI3K pathway, with a notable preference for the α and δ isoforms. Its cellular efficacy in downregulating AKT phosphorylation further supports its potential as a lead compound for the development of new anticancer therapeutics.
Future studies should focus on:
-
X-ray crystallography: To elucidate the precise binding mode of POTP within the PI3K active site.[13][14]
-
In vivo efficacy: To evaluate the anti-tumor activity of POTP in xenograft models.[9]
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties of POTP.
-
Structure-Activity Relationship (SAR) studies: To optimize the chemical structure of POTP for improved potency, selectivity, and pharmacokinetic parameters.
This comparative guide provides a foundational dataset for the continued investigation of POTP and highlights its potential as a valuable addition to the arsenal of PI3K pathway inhibitors.
References
-
Wikipedia. Phosphoinositide 3-kinase inhibitor. [Link]
-
PubMed. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). [Link]
-
PubMed. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. [Link]
-
PubMed Central. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer. [Link]
-
AACR Journals. Cell-based assays for dissecting the PI3K/AKT pathway. [Link]
-
Drugs.com. List of PI3K Inhibitors + Uses, Types, Side Effects. [Link]
-
PubMed Central. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). [Link]
-
PubMed. New Insights into PI3K Inhibitor Design using X-ray Structures of PI3Kα Complexed with a Potent Lead Compound. [Link]
-
ACS Publications. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. [Link]
-
PubMed Central. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. [Link]
-
PubMed Central. Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation. [Link]
-
PubMed Central. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. [Link]
-
MDPI. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. [Link]
-
Queen's University Belfast. New Insights into PI3K Inhibitor Design using X-ray Structures of PI3Kα Complexed with a Potent Lead Compound. [Link]
-
PubMed Central. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
ACS Omega. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. [Link]
-
ACS Omega. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]
-
NIH. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. [Link]
-
NIH. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. [Link]
-
PubMed Central. Biological activity of oxadiazole and thiadiazole derivatives. [Link]
-
NIH. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. [Link]
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
ResearchGate. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). [Link]
-
ResearchGate. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]
-
ResearchGate. Synthesis and biological activity of 1,3,4-oxa(thia)diazole, 1,2,4-triazole-5-(thio)one and S-substituted derivatives of 3-((2-carboxyethyl)phenylamino)propanoic acid. [Link]
-
MDPI. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. [Link]
-
PubMed Central. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. [Link]
-
ResearchGate. (PDF) Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. [Link]
-
Oakwood Chemical. 3-([5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]thio)propanoic acid, 95% Purity, C10H9N3O3S, 5 grams. [Link]
Sources
- 1. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. pik-93.com [pik-93.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. New Insights into PI3K Inhibitor Design using X-ray Structures of PI3Kα Complexed with a Potent Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.qub.ac.uk [pure.qub.ac.uk]
Comparative Guide to the Reproducibility of Experiments with 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers
This guide provides a comprehensive analysis of the experimental reproducibility for the compound 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid. We will delve into its synthesis, characterization, and potential biological activities, contextualizing its performance against relevant alternatives. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure robust and repeatable outcomes.
Introduction: The Scientific Interest in the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its value stems from its metabolic stability and its ability to act as a bioisostere for amide and ester groups, enhancing pharmacokinetic properties.[2] The scaffold is a common feature in compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
The specific compound, 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid , incorporates several key features:
-
A 1,3,4-oxadiazole core , providing a stable, electron-deficient aromatic system.
-
A 4-pyridinyl substituent , which can modulate solubility and act as a hydrogen bond acceptor, potentially interacting with biological targets.
-
A thiopropanoic acid side chain , introducing a flexible linker and a carboxylic acid group, which can be crucial for binding to active sites or improving aqueous solubility.
Given the limited direct literature on this exact molecule, this guide establishes a framework for its study by drawing parallels with closely related, well-documented analogs and bioisosteres, primarily other 2,5-disubstituted 1,3,4-oxadiazoles and their 1,3,4-thiadiazole counterparts.
Synthesis and Characterization: A Pathway to Reproducibility
A reproducible synthesis is the cornerstone of any experimental program. The proposed synthesis of the target compound is a multi-step process starting from isonicotinic acid hydrazide. Each step is designed for high yield and purity, minimizing variability between batches.
Synthetic Workflow
The synthesis can be logically divided into two key stages: the formation of the core heterocyclic structure and the subsequent functionalization with the side chain.
Caption: Proposed synthetic pathway for the target compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (Precursor C)
This precursor is a known compound and its synthesis is well-established.[5] The mechanism involves the reaction of an acid hydrazide with carbon disulfide in a basic medium to form a potassium dithiocarbazate salt, which upon acidification, cyclizes to the desired 2-thiol-1,3,4-oxadiazole.[5][6]
-
Reagents: Isonicotinic acid hydrazide, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol, Hydrochloric acid (HCl), Water.
-
Procedure:
-
Dissolve isonicotinic acid hydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in 100 mL of ethanol.
-
Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 12-16 hours. The formation of a solid precipitate (potassium dithiocarbazate salt) is expected.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Suspend the dried salt in water and acidify to pH 2-3 with concentrated HCl while cooling in an ice bath.
-
The resulting solid, 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, is filtered, washed thoroughly with water, and dried. Recrystallization from ethanol can be performed for further purification.[6]
-
-
Causality and Trustworthiness: Using a strong base like KOH is essential to deprotonate the hydrazide, making it nucleophilic enough to attack the carbon disulfide. The subsequent intramolecular cyclization is acid-catalyzed. This two-step, one-pot procedure is highly reliable and widely documented, forming a trustworthy foundation for the synthesis.[5]
Step 2: Synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid (Final Product E)
This step involves a standard nucleophilic substitution reaction where the thiol group of the precursor displaces the bromide from 3-bromopropanoic acid.
-
Reagents: 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol, 3-Bromopropanoic acid, Potassium carbonate (K₂CO₃), Acetone or DMF.
-
Procedure:
-
To a solution of 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (0.05 mol) in 150 mL of acetone, add potassium carbonate (0.06 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromopropanoic acid (0.055 mol) and reflux the reaction mixture for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a suitable acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
-
Characterization: To ensure reproducibility, the final compound must be rigorously characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, C=N of the oxadiazole).
-
Melting Point: As an indicator of purity.
-
Performance Comparison: Evaluating Biological Activity
The pyridinyl-oxadiazole scaffold is frequently explored for its anticancer and antimicrobial activities.[1][7] Therefore, a robust evaluation of the target compound should focus on these areas, comparing its performance against established alternatives.
Alternative Compounds for Comparison
-
Bioisosteric Analog: 1,3,4-Thiadiazole Derivative: 1,3,4-thiadiazoles are well-known bioisosteres of 1,3,4-oxadiazoles.[8] A direct comparison would involve synthesizing and testing 3-{[5-(4-Pyridinyl)-1,3,4-thiadiazol-2-YL]thio}propanoic acid . These analogs often exhibit similar, but quantitatively different, biological activities.
-
Structural Analog: Substituted Phenyl-Oxadiazole: Replacing the pyridinyl group with a substituted phenyl ring allows for the exploration of structure-activity relationships (SAR). A relevant comparator is 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole , which has documented activity.
Anticancer Activity: The MTT Assay
The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity. It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[9][10]
Caption: Workflow for the broth microdilution MIC determination.
-
Compound Preparation: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound) and well 12 as the sterility control.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 3-{[5-(4-Pyridinyl)-...}propanoic acid | S. aureus (Gram-positive) | 32 (Expected) | N/A |
| 3-{[5-(4-Pyridinyl)-...}propanoic acid | E. coli (Gram-negative) | 64 (Expected) | N/A |
| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol (Comp. 4a) | MRSA (Gram-positive) | 62 | [13] |
| 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone | S. aureus (Gram-positive) | >100 | [14] |
| 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone | E. coli (Gram-negative) | >100 | [14] |
Note: MIC values for the target compound are hypothetical, representing expected performance based on related structures. Values for alternatives are sourced from published literature.
Conclusion and Future Directions
This guide outlines a reproducible framework for the synthesis and biological evaluation of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid . By employing standardized, well-documented protocols for synthesis, characterization, and biological assays, researchers can generate reliable and comparable data. The comparison with bioisosteric and structural analogs is critical for understanding the structure-activity relationship and the specific contributions of the pyridinyl and thiopropanoic acid moieties to the compound's overall activity profile.
Reproducibility is not merely about following steps; it is about understanding the scientific principles that govern each step. From the choice of base in a cyclization reaction to the specific cell density in a viability assay, each parameter is a potential source of variability. By adhering to the detailed protocols and rationale presented herein, the scientific community can build a consistent and trustworthy body of knowledge around this promising class of compounds.
References
-
Biological activity of oxadiazole and thiadiazole derivatives - PMC. PubMed Central. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Springer Nature Experiments. Available at: [Link]
-
One‐pot Synthesis of 2,5‐Disubstituted‐1,3,4‐oxadiazoles Based on the Reaction of N,N‐Dimethyl Amides with Acid Hydrazides. Sci-Hub. Available at: [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC. NIH. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available at: [Link]
-
Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Synthesis and in Vitro Antitumor Activity of 1,3,4-Oxadiazole Derivatives Based on Benzisoselenazolone. Sci-Hub. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. NIScPR. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. NIH. Available at: [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]
-
Anti-cancer activity of 1,3,4-oxadiazole and its derivative. IJNRD. Available at: [Link]
-
Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Journals. Available at: [Link]
-
Novel 1,3,4-Oxadiazole Derivatives of Pyridines: Synthesis, Characterization, and Antimicrobial Screening. Semantic Scholar. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed Central. Available at: [Link]
-
1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry. Available at: [Link]
-
Study on Synthesis and Antitumor Activity of 2-(-5-Substituted-1,3,4-Oxadiazole-2-yl-Methylenethio). ResearchGate. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. Available at: [Link]
-
(PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. Available at: [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. Available at: [Link]
-
Design, Synthesis and Evaluation of 5-pyridin-4-yl-2-thioxo-o[15][16][17]xadiazol-3-yl Derivatives as Anti-angiogenic Agents Targeting VEGFR-2. ResearchGate. Available at: [Link]
-
Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. ResearchGate. Available at: [Link]
-
Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. Pharmacia. Available at: [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link].com/articles/ijpr-124907.html)
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on Synthesis and Antitumor Activity of 2-(-5-Substituted-1,3,4-Oxadiazole-2-yl-Methylenethio)-5-Pyridin-3-yl-1,3,4-Thiadiazoles [journal11.magtechjournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 14. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
In Vivo Efficacy of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic Acid: A Comparative Analysis Against Established Standards
This guide provides a comprehensive in vivo efficacy comparison of the novel investigational compound, 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid, against established therapeutic standards. While direct in vivo data for this specific molecule is emerging, this document synthesizes findings from closely related 1,3,4-oxadiazole derivatives to project its potential therapeutic profile and guide future preclinical development. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] This guide will focus on the potential anti-inflammatory and cytotoxic activities, areas where 1,3,4-oxadiazole derivatives have shown significant promise in preclinical models.
Section 1: Comparative In Vivo Anti-Inflammatory Efficacy
The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been evaluated in various in vivo models, often demonstrating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[1] A common and well-validated model for acute inflammation is the carrageenan-induced paw edema assay in rats. This model allows for the assessment of a compound's ability to inhibit the inflammatory cascade.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines a standardized method for evaluating the in vivo anti-inflammatory activity of a test compound.
Objective: To determine the anti-inflammatory efficacy of a representative 1,3,4-oxadiazole derivative (acting as a surrogate for 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid) compared to the standard drug, Indomethacin.
Materials:
-
Male Wistar rats (150-200g)
-
Test Compound (representative 1,3,4-oxadiazole derivative)
-
Indomethacin (Standard)
-
0.5% Carboxymethyl cellulose (CMC) solution (Vehicle)
-
1% Carrageenan solution in normal saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into four groups (n=6 per group):
-
Group I: Vehicle control (0.5% CMC)
-
Group II: Standard (Indomethacin, 20 mg/kg)
-
Group III: Test Compound (Low Dose, e.g., 10 mg/kg)
-
Group IV: Test Compound (High Dose, e.g., 20 mg/kg)
-
-
Drug Administration: Administer the vehicle, standard, or test compound orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.
Projected Comparative Efficacy Data
The following table presents hypothetical data based on typical results observed for anti-inflammatory 1,3,4-oxadiazole derivatives compared to Indomethacin.[1][5]
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (Hypothetical) | Percentage Inhibition of Edema (%) (Hypothetical) |
| Vehicle Control (0.5% CMC) | - | 0.85 | - |
| Indomethacin | 20 | 0.30 | 64.7 |
| Representative 1,3,4-Oxadiazole | 10 | 0.45 | 47.1 |
| Representative 1,3,4-Oxadiazole | 20 | 0.32 | 62.4 |
Interpretation of Projected Data: The representative 1,3,4-oxadiazole derivative is expected to exhibit a dose-dependent reduction in carrageenan-induced paw edema. At a dose of 20 mg/kg, its efficacy is projected to be comparable to that of the standard drug, Indomethacin.[1]
Experimental Workflow Diagram
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Section 2: Comparative In Vivo Cytotoxic Efficacy
Numerous 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity, with some showing potent cytotoxicity against various cancer cell lines and efficacy in in vivo tumor models.[6][7][8] These compounds are thought to exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival.[9]
Experimental Protocol: Xenograft Tumor Model in Nude Mice
This protocol describes a standard xenograft model to assess the in vivo anticancer efficacy of a test compound.
Objective: To evaluate the in vivo antitumor activity of a representative 1,3,4-oxadiazole derivative compared to the standard chemotherapeutic agent, Doxorubicin.
Materials:
-
Athymic nude mice (BALB/c nu/nu), 6-8 weeks old
-
Human cancer cell line (e.g., A549 lung cancer or MCF-7 breast cancer)
-
Test Compound (representative 1,3,4-oxadiazole derivative)
-
Doxorubicin (Standard)
-
Phosphate-buffered saline (PBS) (Vehicle)
-
Matrigel
-
Calipers
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cell line under standard conditions. Harvest and resuspend the cells in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8 per group):
-
Group I: Vehicle control (PBS)
-
Group II: Standard (Doxorubicin, e.g., 2 mg/kg, intraperitoneally, weekly)
-
Group III: Test Compound (Low Dose, e.g., 25 mg/kg, orally, daily)
-
Group IV: Test Compound (High Dose, e.g., 50 mg/kg, orally, daily)
-
-
Treatment: Administer the treatments as per the defined schedule for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Projected Comparative Efficacy Data
The following table presents hypothetical data for a xenograft study, reflecting the potential of 1,3,4-oxadiazole derivatives as anticancer agents.[6][7]
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) (Hypothetical) | Tumor Growth Inhibition (TGI) (%) (Hypothetical) | Mean Body Weight Change (%) (Hypothetical) |
| Vehicle Control (PBS) | Daily, p.o. | 1500 | - | +5 |
| Doxorubicin | 2 mg/kg, weekly, i.p. | 600 | 60 | -10 |
| Representative 1,3,4-Oxadiazole | 25 mg/kg, daily, p.o. | 900 | 40 | +2 |
| Representative 1,3,4-Oxadiazole | 50 mg/kg, daily, p.o. | 675 | 55 | 0 |
Interpretation of Projected Data: The representative 1,3,4-oxadiazole is anticipated to induce significant, dose-dependent tumor growth inhibition. At the higher dose, its efficacy may approach that of Doxorubicin, but with a potentially more favorable safety profile, as indicated by the minimal impact on body weight.[6]
Section 3: Proposed Mechanism of Action
The diverse biological activities of 1,3,4-oxadiazoles stem from their ability to interact with various biological targets.[3][9]
Anti-Inflammatory Mechanism
For their anti-inflammatory effects, many 1,3,4-oxadiazole derivatives are thought to act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation. By inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Molecular docking studies have often supported the high affinity of these compounds for the COX-2 active site.[10]
Caption: Proposed Anti-Inflammatory Mechanism of Action.
Anticancer Mechanism
The anticancer activity of 1,3,4-oxadiazoles is often attributed to their ability to inhibit various enzymes and proteins crucial for cancer cell proliferation and survival.[8][9] These can include tyrosine kinases, topoisomerases, and histone deacetylases (HDACs).[9] Some derivatives have also been shown to induce apoptosis and cell cycle arrest in cancer cells.[7] The specific mechanism of action can vary depending on the substitutions on the 1,3,4-oxadiazole ring.
Section 4: Conclusion and Future Directions
The collective evidence from studies on 1,3,4-oxadiazole derivatives suggests that 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid holds considerable promise as a therapeutic agent, particularly in the realms of anti-inflammatory and anticancer applications. The projected in vivo efficacy, based on data from analogous compounds, indicates a potential for potent activity, possibly with an improved safety profile compared to some standard-of-care drugs.
Future in vivo studies should focus on confirming these projected efficacies, establishing a comprehensive pharmacokinetic and pharmacodynamic profile, and elucidating the precise molecular mechanisms of action. These investigations will be crucial in advancing this promising compound through the drug development pipeline.
References
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08).
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - NIH.
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025-10-13).
- 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (2022-02).
- Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. (2025-08-08).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Researcher's Guide to Cross-Validating Biological Targets of Novel 1,3,4-Oxadiazole Derivatives: A Case Study of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This crucial step provides the mechanistic underpinnings of a compound's therapeutic efficacy and potential toxicities.[1][2] This guide offers an in-depth, technical comparison of methodologies for the cross-validation of biological targets, using the novel compound 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid as a case study. While public-domain data on this specific molecule is nascent, the well-documented and diverse bioactivities of the 1,3,4-oxadiazole scaffold provide a fertile ground for proposing and validating putative targets.[3][4][5]
The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][5][6] Based on this, we will hypothesize that our compound of interest may interact with key proteins in pathways related to these diseases, such as kinases involved in cell proliferation or enzymes in inflammatory pathways. This guide will navigate the process of rigorously testing these hypotheses through a multi-pronged, cross-validation approach, ensuring the highest degree of scientific certainty.
I. The Imperative of Target Validation: From Hypothesis to Confirmation
Target identification is only the initial phase in understanding a small molecule's mechanism of action.[1][7] Rigorous post-identification target validation is essential to filter out false positives that may arise from non-specific interactions during initial screens.[8] A robust validation strategy employs orthogonal methods to confirm the direct and functional interaction between the compound and its putative target in various settings, from a purified protein to a complex cellular environment and ultimately in in-vivo models.[9]
This guide will focus on a logical, multi-step workflow for cross-validating the biological targets of our lead compound.
Caption: A streamlined workflow for the cross-validation of small molecule biological targets.
II. Comparative Analysis of Target Validation Methodologies
We will now delve into a comparative analysis of key experimental techniques for target validation, outlining their principles, and presenting hypothetical data for our compound of interest.
A. Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Native Environment
CETSA is a powerful technique to assess the direct binding of a small molecule to its target protein in a cellular context. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line for an anti-cancer hypothesis) to 80% confluency. Treat the cells with varying concentrations of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid or a vehicle control for 1-2 hours.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Target Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
Hypothetical Data & Interpretation:
| Temperature (°C) | Vehicle Control (% Soluble Target) | 10 µM Compound (% Soluble Target) |
| 40 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
This hypothetical data indicates that our compound stabilizes the putative target protein, as evidenced by the rightward shift in the melting curve. This provides strong evidence of direct target engagement within the cell.
B. Surface Plasmon Resonance (SPR): Quantifying Binding Affinity and Kinetics
While CETSA confirms engagement, SPR provides quantitative data on the binding affinity (KD) and the association (ka) and dissociation (kd) rates of the interaction.[8]
Experimental Protocol: SPR
-
Protein Immobilization: Covalently immobilize the purified recombinant putative target protein onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
Comparative Performance:
| Compound | Putative Target | KD (nM) | ka (1/Ms) | kd (1/s) |
| Our Compound | Target X | 50 | 2 x 10^5 | 1 x 10^-2 |
| Alternative Drug | Target X | 100 | 1 x 10^5 | 1 x 10^-2 |
The lower KD value for our compound suggests a higher binding affinity for the putative target compared to a known alternative, making it a more potent candidate for target modulation.
C. Genetic Approaches: Establishing a Functional Link
Genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9, are crucial for validating that the observed cellular phenotype of the compound is indeed mediated by the identified target.[1][8]
Caption: Workflow for target validation using genetic knockdown.
-
siRNA Transfection: Transfect cells with a small interfering RNA (siRNA) specifically targeting the mRNA of the putative target protein. Use a non-targeting siRNA as a control.
-
Target Knockdown Confirmation: After 48-72 hours, confirm the reduction in target protein expression by Western blotting or qPCR.
-
Compound Treatment: Treat both the target knockdown and control cells with 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid at its effective concentration.
-
Phenotypic Assay: Measure a relevant cellular phenotype (e.g., cell viability, apoptosis) using an appropriate assay.
Expected Results and Interpretation:
If the compound's effect is significantly diminished in the target knockdown cells compared to the control cells, it strongly suggests that the compound's activity is mediated through this specific target.
III. Concluding Remarks and Future Directions
This guide has outlined a multi-faceted approach to the cross-validation of biological targets for a novel 1,3,4-oxadiazole derivative. By combining biophysical, cellular, and genetic techniques, researchers can build a compelling case for a specific mechanism of action. The hypothetical data presented for 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid illustrates how these orthogonal approaches can converge to provide a high degree of confidence in the identified target. The ultimate validation will come from in-vivo studies in relevant disease models, a critical step towards clinical translation.[8][9]
IV. References
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]
-
Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]
-
Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. [Link]
-
Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-. MDPI. [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
Synthesis and antimycobacterial activity of some alkyl [5-(nitroaryl)-1,3,4-thiadiazol-2-ylthio]propionates. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. NIH. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. [Link]
-
Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. PubMed Central. [Link]
-
Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 6. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 8. antbioinc.com [antbioinc.com]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic Acid
This document provides essential procedural guidance for the safe and compliant disposal of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid. As a complex heterocyclic compound incorporating multiple functional groups, it necessitates a multi-faceted approach to waste management, grounded in a thorough understanding of its potential chemical hazards. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds.
Hazard Assessment: A Structural Deconstruction
Proper disposal begins with a comprehensive hazard analysis. The structure of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid contains several moieties that dictate its hazard profile and, consequently, its disposal pathway.
-
Pyridine Ring: Pyridine and its derivatives are known for their potential toxicity and flammability.[1][2] They are generally harmful if swallowed, inhaled, or in contact with skin.[2][3] Environmentally, they are hazardous, and disposal into drains or general waste is strictly prohibited.[1][2]
-
1,3,4-Oxadiazole Ring: This heterocyclic component, based on data from similar structures, is associated with skin, eye, and respiratory irritation.[4][5][6]
-
Thioether Linkage (-S-): Sulfur-containing compounds can be malodorous and may require specific decontamination procedures, such as oxidation, to neutralize their reactivity and odor.[7]
-
Propanoic Acid Chain: As a carboxylic acid, this group renders the compound acidic and potentially corrosive.[8][9] This dictates the choice of compatible storage containers and segregation from incompatible materials like bases.[10]
Given this combination, the compound must be managed as hazardous waste with multiple potential characteristics: Corrosive (due to the acid), Toxic (due to the pyridine), and Irritant (due to the oxadiazole) .
Pre-Disposal Operations: Safety First
Before generating or handling waste, ensure all safety measures are in place. All operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][11]
Personal Protective Equipment (PPE)
A risk assessment dictates the minimum required PPE for handling this compound and its waste.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | Prevents skin contact and absorption of the potentially toxic and irritant compound.[11] |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields | Protects eyes from splashes and aerosols.[6][11] |
| Lab Coat | Standard, flame-resistant laboratory coat | Protects clothing and skin from contamination.[11] |
| Respiratory | Not typically required if handled in a fume hood | A fume hood provides primary respiratory protection.[11] |
Spill Management
Accidents can happen, and immediate, correct response is critical.
-
Small Spills (inside a fume hood): Absorb the spill with a non-combustible, inert material such as vermiculite, sand, or a universal chemical absorbent.[3][11] Carefully scoop the contaminated absorbent into a designated, sealable hazardous waste container.[11]
-
Large Spills: Evacuate the immediate area. Close the laboratory doors and prevent entry. Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[11][12]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is mandatory for ensuring safety and regulatory compliance.[13]
Step 1: Waste Identification and Segregation
-
All materials contaminated with 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid are to be treated as hazardous waste. This includes the pure compound, reaction mixtures, solutions, and contaminated consumables (e.g., pipette tips, gloves, absorbent paper).[11]
-
This waste stream should be classified as Non-Halogenated Organic Acid Waste .
-
Crucially, do not mix this waste with incompatible materials. Keep it separate from bases, strong oxidizing agents, and reactive metals.[14][15]
Step 2: Container Selection and Labeling
-
Select a waste container that is in good condition, leak-proof, and has a secure screw-top cap.[13][14]
-
The container must be chemically compatible. Use glass or a suitable plastic container; never use metal containers for acidic waste .[10][16]
-
Immediately affix a "Hazardous Waste" label to the container.[13][17]
-
Fill out the label completely and legibly, including:
-
The words "Hazardous Waste".[17]
-
The full chemical name: "3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid". Avoid abbreviations or formulas.[13]
-
A complete list of all constituents and their approximate percentages if it is a mixed waste stream.[14]
-
The relevant hazard warnings: Corrosive, Toxic, Irritant .[17]
-
The accumulation start date (the date the first drop of waste enters the container).[13]
-
Your name, department, and room number.[13]
-
Step 3: Waste Accumulation and Storage
-
Collect the waste in the labeled container at or near the point of generation. This designated location is known as a Satellite Accumulation Area (SAA).[15][17]
-
Keep the waste container closed at all times, except when adding waste.[14][15]
-
Do not overfill the container. Leave at least one inch of headspace to allow for vapor expansion.[14]
-
Store the container in a secondary containment bin or tray to mitigate potential leaks or spills.[13][14]
Step 4: Arranging for Final Disposal
-
Once the waste container is full, or within the time limits specified by your institution (often 90-180 days depending on generator status), arrange for its removal.[16][17]
-
Contact your institution's EHS department to schedule a waste pickup.[1][15] Do not attempt to transport or dispose of the waste yourself. Final disposal will be handled by a licensed hazardous waste vendor, likely via chemical incineration.[9][17]
Decontamination Procedures
-
Glassware: Reusable glassware that has been in contact with the compound should be decontaminated before standard washing. First, rinse the glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol) and collect this rinseate as hazardous waste. Due to the thioether component, a subsequent soak in a 10% bleach solution for at least 12 hours is recommended to oxidize any residual material.[7] After the bleach soak, the glassware can be rinsed thoroughly with water and washed normally.[7]
-
Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent, followed by soap and water. All cleaning materials (wipes, etc.) must be disposed of as solid hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. carlroth.com [carlroth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. 1,3,4-Oxadiazole | C2H2N2O | CID 97428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. How To [chem.rochester.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. danielshealth.com [danielshealth.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Navigating the Uncharted: A Safety-First Guide to Handling 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: An Inferential Approach
The structure of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid incorporates three key functional groups that inform our safety protocols: a pyridine ring, a 1,3,4-oxadiazole ring, and a propanoic acid tail. The potential hazards are extrapolated from what is known about these components.
-
1,3,4-Oxadiazole Derivatives: Compounds containing this heterocyclic ring are known to be potential irritants.[1][2] They may cause irritation to the eyes, skin, and respiratory tract.[1][2]
-
Propanoic Acid: This carboxylic acid is corrosive and can cause severe skin burns and eye damage.[3][4][5] It may also cause respiratory irritation.[4][5]
-
Pyridine: Pyridine is a central nervous system depressant and has been associated with hepatic effects in animal studies.[6][7] Exposure can lead to headaches, dizziness, and other neurological symptoms.[6][7]
Given this composite of potential hazards, it is imperative to treat 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid with a high degree of caution, assuming it may be corrosive, an irritant, and potentially toxic.
Personal Protective Equipment (PPE): A Multi-tiered Approach
The selection of appropriate PPE is paramount and should be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for various scenarios.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | Safety glasses with side shields or goggles, standard lab coat, nitrile gloves, and closed-toe shoes.[8] | For handling small quantities in a well-ventilated area or a certified chemical fume hood. |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, a face shield, a chemical-resistant apron or coveralls over a lab coat, and double-gloving with nitrile gloves.[8] | Recommended when there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | A full-face respirator with appropriate cartridges for organic vapors and acid gases, a chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[8][9] | For responding to spills or uncontrolled releases of the compound. |
The Workflow of Safety: Donning and Doffing PPE
Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Outer Garments: If required, put on a chemical-resistant apron or coveralls.
-
Footwear: Ensure you are wearing closed-toe shoes.
-
Gloves (First Pair): Don the first pair of nitrile gloves.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Gloves (Second Pair): If double-gloving, put on the second pair of nitrile gloves, ensuring the cuffs are over the sleeves of the lab coat.
-
Eye and Face Protection: Put on safety glasses or goggles. If a splash hazard exists, add a face shield.
-
Respirator: If required, perform a fit check and don the respirator.
Doffing Sequence:
-
Outer Garments: Remove the chemical-resistant apron or coveralls, turning them inside out.
-
Gloves (Outer Pair): If double-gloving, remove the outer pair of gloves.
-
Lab Coat: Remove the lab coat, turning it inside out to contain any contaminants.
-
Eye and Face Protection: Remove the face shield and then the safety glasses or goggles from the back.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.ca [fishersci.ca]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
